molecular formula C6H7BrClNO B577676 4-Bromo-3-methoxypyridine hydrochloride CAS No. 1209335-53-4

4-Bromo-3-methoxypyridine hydrochloride

Cat. No.: B577676
CAS No.: 1209335-53-4
M. Wt: 224.482
InChI Key: RMMARTLPJIOTDK-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxypyridine hydrochloride (CAS 1209335-53-4) is a versatile halogenated pyridine derivative prized in organic synthesis as a key building block. Its molecular formula is C6H7BrClNO, with a molecular weight of 224.48 g/mol . The compound is characterized by the simultaneous presence of a bromine atom and a methoxy group on the pyridine ring, which creates distinct electronic environments ideal for facilitating metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This makes it an invaluable intermediate for constructing complex molecules for pharmaceutical research and materials science. The compound is supplied as a light yellow to yellow solid and should be stored at 2-8°C to maintain stability . This product is intended for research and development purposes and is strictly for Research Use Only, not for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-3-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMARTLPJIOTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671973
Record name 4-Bromo-3-methoxypyridine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209335-53-4
Record name 4-Bromo-3-methoxypyridine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methoxypyridine hydrochloride
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Foundational & Exploratory

4-Bromo-3-methoxypyridine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methoxypyridine Hydrochloride

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical properties of a reagent is the bedrock of successful and reproducible experimentation. This guide provides a detailed examination of this compound, a versatile heterocyclic building block. Moving beyond a simple datasheet, we will explore the causality behind its properties, provide field-proven protocols for its characterization, and ground our discussion in established chemical principles.

Molecular Identity and Structural Framework

This compound is a pyridinium salt that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the specific arrangement of its functional groups: a pyridine ring, a bromo substituent, and a methoxy group. The hydrochloride form enhances its stability and modifies its solubility profile compared to the free base.

Key identifiers for this compound are summarized below:

IdentifierValueSource(s)
CAS Number 1209335-53-4[1][2]
Molecular Formula C₆H₇BrClNO[1]
Molecular Weight 224.48 g/mol [1]
Canonical SMILES COC1=C(C=CN=C1)Br.Cl[1]
InChI Key RMMARTLPJIOTDK-UHFFFAOYSA-N

The structure consists of a pyridine ring where the nitrogen atom is protonated and associated with a chloride counter-ion. This ionic character is the primary determinant of its physical properties.

Caption: Molecular structure of this compound.

Core Physical Properties: A Detailed Analysis

The physical characteristics of a compound dictate its handling, storage, reaction setup, and purification. While specific experimental data for this exact salt is sparse in publicly available literature, we can infer its properties based on its structure and data from its free base and analogous compounds.

PropertyValue / Expected BehaviorNotes
Physical Form Solid. Likely a crystalline or powdered solid.Appearance may vary from white to off-white depending on purity.
Melting Point Data not available in surveyed literature.As an organic salt, it is expected to have a relatively high melting point, likely with decomposition. See Protocol 1 for determination.
Solubility Data not available. Expected to be soluble in polar protic solvents (e.g., water, methanol) and have limited solubility in nonpolar organic solvents.The ionic hydrochloride group dominates the solubility profile. See Protocol 2 for determination.
Boiling Point 230 °C (of the free base, 4-Bromo-3-methoxypyridine).The hydrochloride salt will decompose upon strong heating rather than boil.
Density 1.530 g/mL (of the free base).[3]The density of the salt will be higher due to the inclusion of HCl.
pKa 4.04 ± 0.10 (Predicted for the conjugate acid of the free base).[3]This indicates the free base is weakly basic. The hydrochloride salt will form an acidic solution in water.
Hygroscopicity Expected to be hygroscopic.Similar to other pyridine hydrochlorides, it will likely absorb moisture from the air. This necessitates storage in a desiccator or under an inert atmosphere.
Storage Recommended at 2-8°C under an inert atmosphere.[1]Cool, dry, and inert conditions are crucial to prevent degradation and moisture absorption.
Causality and Field Insights:
  • Solubility: The primary driver of this compound's solubility is its ionic nature. As a pyridinium salt, it readily interacts with polar solvent molecules like water or methanol. In contrast, its solubility in solvents like diethyl ether or hexanes is expected to be negligible. For synthetic applications where the free base is the reactive species, the salt must first be neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate) to render it soluble in common organic solvents.

  • Melting Point: The high melting point expected for this salt is due to the strong electrostatic forces of the ionic lattice, which require significant thermal energy to overcome. The observation of a sharp melting range is a reliable indicator of high purity for crystalline solids.[4] Impurities will typically cause a depression and broadening of the melting range.

  • Stability and Handling: Its hygroscopic nature is a critical handling consideration. Absorption of atmospheric moisture can lead to inaccuracies in weighing and may introduce water into sensitive reactions. It is imperative to handle the material quickly, in a low-humidity environment (like a glove box), or to dry it under vacuum before use. Storage recommendations of refrigeration under an inert atmosphere are designed to minimize both moisture uptake and potential long-term thermal degradation.[1]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the material. While primary spectra for this specific salt are not widely published, we can predict the key features based on its molecular structure.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.5-9.0 ppm for pyridinium salts). The proton adjacent to the protonated nitrogen will be the most downfield.

    • Methoxy Protons: A sharp singlet corresponding to the three methoxy (-OCH₃) protons will be observed, typically in the δ 3.9-4.2 ppm range.

    • N-H Proton: A broad singlet corresponding to the proton on the nitrogen (N⁺-H) may be visible, often further downfield. Its position and broadness can be highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon atom bonded to the bromine (C4) will be shifted upfield due to the heavy atom effect, while the carbon bonded to the oxygen (C3) will be significantly downfield.

    • Methoxy Carbon: A signal for the methoxy carbon will appear in the δ 55-60 ppm range.

  • FTIR Spectroscopy:

    • N-H Stretch: A broad absorption band is expected in the 2500-3000 cm⁻¹ region, characteristic of a secondary amine salt.

    • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

    • C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyridine ring.

    • C-O Stretch: An ether C-O stretch is expected around 1250 cm⁻¹.

    • C-Br Stretch: A weak absorption will be present in the fingerprint region, typically below 600 cm⁻¹.

Self-Validating Experimental Protocols

Trust in a reagent begins with its characterization. The following protocols describe self-validating systems for determining the key physical properties of this compound.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise melting range, which is a crucial purity criterion.[5]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum desiccator for at least 12 hours.[5] Grind a small amount of the solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Firmly press the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

  • Initial Rapid Determination: Place the loaded capillary into a melting point apparatus. Heat the block rapidly (10-20 °C/min) to find an approximate melting temperature. This prevents time wastage on subsequent, more precise measurements.

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary.

  • Heating and Observation: Heat the sample at a slow, controlled rate of 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the precise determination at least twice. The results should be consistent within 1 °C for a pure sample.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the compound in a chosen solvent system, a critical parameter for drug development and formulation.[6][7]

Caption: Workflow for equilibrium solubility determination.

Methodology:

  • System Preparation: Prepare the desired solvent system (e.g., pH 1.2, 4.5, and 6.8 buffers for biopharmaceutical classification).[8] Maintain the solvent at a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[9]

  • Sample Addition: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Agitate the vials using a mechanical shaker or orbital incubator at a constant temperature for a predetermined period (e.g., 24-72 hours).[8] This ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let solids settle. Separate the saturated solution (supernatant) from the excess solid using centrifugation followed by careful withdrawal of the supernatant, or by passing it through a syringe filter (ensure the compound does not adsorb to the filter material).

  • Quantification: Prepare a series of dilutions of the saturated supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.

  • Self-Validation: To confirm that equilibrium was reached, the concentration should be measured at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when sequential measurements show no significant change in concentration.[8]

Conclusion

References

A Comprehensive Technical Guide to 4-Bromo-3-methoxypyridine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 4-Bromo-3-methoxypyridine hydrochloride, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its chemical structure and properties, detail validated synthesis and purification protocols, and provide a comprehensive analysis of its spectroscopic characterization. Furthermore, this guide will illuminate the compound's current and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development. All methodologies are presented with a focus on reproducibility and safety, underpinned by authoritative references.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of contemporary organic chemistry, with their prevalence in pharmaceuticals, agrochemicals, and functional materials continually on the rise.[1][2][3] The pyridine scaffold, a six-membered heteroaromatic ring containing a nitrogen atom, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a privileged structure in drug design. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, polarity, and basicity, thereby modulating its biological activity and pharmacokinetic profile.

Among the vast array of substituted pyridines, 4-Bromo-3-methoxypyridine and its hydrochloride salt have emerged as particularly valuable intermediates. The bromine atom at the 4-position serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4] This reactivity allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening.[4] The methoxy group at the 3-position, an electron-donating group, influences the electron density of the pyridine ring, thereby modulating its reactivity and potential interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various synthetic protocols.

This guide aims to provide a comprehensive and practical resource for researchers working with this compound. We will begin by examining its fundamental chemical and physical properties, followed by a detailed discussion of its synthesis and purification. A significant portion of this guide is dedicated to the thorough characterization of the molecule using modern spectroscopic techniques. Finally, we will explore the diverse applications of this versatile building block, highlighting its role in the development of novel therapeutic agents and advanced materials.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physicochemical properties and associated hazards is paramount for its safe and effective use in a laboratory setting. This section outlines the key properties of this compound and provides essential safety information.

Chemical Structure and Properties

The chemical structure of this compound is depicted below. The core of the molecule is a pyridine ring substituted with a bromine atom at the 4-position and a methoxy group at the 3-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1209335-53-4[5]
Molecular Formula C6H7BrClNO[5]
Molecular Weight 224.48 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Temperature 2-8°C, under inert atmosphere[5]
InChI Key RMMARTLPJIOTDK-UHFFFAOYSA-N
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[7]

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.[6][7][8][9]

Synthesis and Purification Strategies

The synthesis of this compound can be achieved through various synthetic routes. A common and effective approach involves the bromination of a suitable pyridine precursor followed by methoxylation. This section outlines a general synthetic workflow and discusses key considerations for purification.

General Synthetic Workflow

A plausible synthetic route to 4-Bromo-3-methoxypyridine starts from a readily available substituted pyridine. The following diagram illustrates a conceptual workflow.

References

An In-depth Technical Guide to 4-Bromo-3-methoxypyridine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its ability to engage in crucial biological interactions.[1][2] Its derivatives are integral to the development of novel therapeutics across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3] Among these, 4-Bromo-3-methoxypyridine hydrochloride (CAS Number: 1209335-53-4) has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on enabling its effective use in drug discovery and development.

Physicochemical Properties and Handling

This compound is a solid at room temperature with a molecular weight of 224.48 g/mol and a molecular formula of C₆H₇BrClNO.[4] It is recommended to be stored in a refrigerator under an inert atmosphere.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1209335-53-4[4]
Molecular Formula C₆H₇BrClNO[4]
Molecular Weight 224.482 g/mol [4]
Physical Form Solid
Storage Temperature Refrigerator (2-8°C), under inert atmosphere[4]

Safety and Handling:

This compound is classified as a warning-level hazard, with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 4-Bromo-3-methoxypyridine and its Hydrochloride Salt

A potential precursor is 3-hydroxypyridine, which can be brominated at the 4-position. The resulting 4-bromo-3-hydroxypyridine can then be methylated to introduce the methoxy group. Finally, treatment with hydrochloric acid would yield the desired hydrochloride salt.

Conceptual Synthetic Workflow:

Synthesis A 3-Hydroxypyridine B Bromination (e.g., NBS, HBr) A->B Step 1 C 4-Bromo-3-hydroxypyridine B->C D Methylation (e.g., CH3I, NaH) C->D Step 2 E 4-Bromo-3-methoxypyridine (Free Base) D->E F HCl Treatment (e.g., HCl in Ether) E->F Step 3 G 4-Bromo-3-methoxypyridine HCl F->G

Conceptual Synthesis Workflow

Core Applications in Drug Discovery: A Gateway to Novel Chemical Scaffolds

The primary utility of this compound in medicinal chemistry lies in its capacity to serve as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful tool for creating biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[6][7] In this reaction, the bromine atom of this compound is replaced with an aryl or heteroaryl group from a boronic acid or boronate ester derivative.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a clean, dry flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Heating: Heat the reaction mixture to a temperature typically between 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Coupling Start 4-Bromo-3-methoxypyridine HCl + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product 4-Aryl-3-methoxypyridine Derivative Reaction->Product Buchwald_Hartwig Start 4-Bromo-3-methoxypyridine HCl + Amine Reaction Buchwald-Hartwig Amination Start->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Product 4-Amino-3-methoxypyridine Derivative Reaction->Product

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 4-bromo-3-methoxypyridine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and comparative analysis of different synthetic strategies.

Introduction and Strategic Importance

4-Bromo-3-methoxypyridine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The pyridine scaffold is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of a bromo group at the 4-position and a methoxy group at the 3-position allows for diverse downstream functionalization through cross-coupling reactions and nucleophilic substitutions. This guide will explore the primary synthetic pathways to access this important molecule, focusing on the underlying chemical principles and practical considerations for laboratory and potential scale-up applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of the target compound is crucial for its synthesis, purification, and handling.

PropertyValueSource
CAS Number 1209335-53-4[1]
Molecular Formula C6H7BrClNO[2]
Molecular Weight 224.49 g/mol [3]
Physical Form Solid[1]
Storage Temperature Refrigerator (2-8 °C)[1][4]
IUPAC Name This compound[1]

Synthetic Strategies and Methodologies

Several synthetic routes to 4-bromo-3-methoxypyridine have been reported. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. This section details the most common and effective approaches.

Synthesis from 4-Hydroxypyridine Derivatives

One of the most direct routes involves the bromination and subsequent methylation of a 4-hydroxypyridine precursor. This approach leverages the tautomeric nature of 4-hydroxypyridine, which exists in equilibrium with 4-pyridone.[8]

The overall transformation can be visualized as a two-step process starting from a suitable 3-substituted 4-hydroxypyridine.

Synthesis from 4-Hydroxypyridine 3-Hydroxy-4-pyridone 3-Hydroxy-4-pyridone 4-Bromo-3-hydroxypyridine 4-Bromo-3-hydroxypyridine 3-Hydroxy-4-pyridone->4-Bromo-3-hydroxypyridine Bromination 4-Bromo-3-methoxypyridine 4-Bromo-3-methoxypyridine 4-Bromo-3-hydroxypyridine->4-Bromo-3-methoxypyridine Methylation 4-Bromo-3-methoxypyridine HCl 4-Bromo-3-methoxypyridine HCl 4-Bromo-3-methoxypyridine->4-Bromo-3-methoxypyridine HCl HCl addition

Caption: Synthetic workflow from 4-hydroxypyridine derivatives.

Step 1: Synthesis of 4-Bromo-3-hydroxypyridine

A common precursor is 4-bromo-3-hydroxypyridine. Although a direct synthesis from 3-hydroxypyridine is plausible, a more controlled synthesis is often achieved from a protected intermediate like 4-bromo-3-pyridinyl diethylcarbamate.[7]

  • Reaction: To a solution of 4-bromo-3-pyridinyl diethylcarbamate in methanol, sodium methoxide in methanol is added.[7]

  • Reflux: The resulting mixture is refluxed for approximately 1.5 hours.[7]

  • Work-up: After cooling, methanol is removed under reduced pressure. Ethyl acetate and water are added, and the pH is adjusted to 9 with 20% aqueous sulfuric acid.[7]

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography on silica gel.[7]

Step 2: Methylation of 4-Bromo-3-hydroxypyridine to 4-Bromo-3-methoxypyridine

The hydroxyl group of 4-bromo-3-hydroxypyridine is then methylated.

  • Reagents: A variety of methylating agents can be used, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydride or potassium hydroxide.[9]

  • Procedure (Illustrative): To a stirred mixture of 4-bromo-3-hydroxypyridine and pulverized potassium hydroxide in a suitable solvent like DMSO, a solution of methyl iodide in DMSO is added dropwise.[9]

  • Reaction Conditions: The reaction is typically maintained at a slightly elevated temperature (e.g., 55-60°C) for a short period after the addition is complete.[9]

  • Work-up and Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered. The crude product can be further purified by recrystallization or chromatography.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve stability and handling.

  • Procedure: 4-Bromo-3-methoxypyridine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added.

  • Isolation: The hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.

Synthesis via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. Starting from 4-methoxypyridine, this strategy can be employed to introduce a bromine atom at the 3-position.

The methoxy group at the 4-position can direct lithiation to the adjacent 3-position using a strong base like mesityllithium or phenyllithium.[10] The resulting organolithium intermediate can then be quenched with an electrophilic bromine source.

Directed Ortho-Metalation 4-Methoxypyridine 4-Methoxypyridine 3-Lithio-4-methoxypyridine 3-Lithio-4-methoxypyridine 4-Methoxypyridine->3-Lithio-4-methoxypyridine Directed Lithiation (e.g., MesLi, THF) 3-Bromo-4-methoxypyridine 3-Bromo-4-methoxypyridine 3-Lithio-4-methoxypyridine->3-Bromo-4-methoxypyridine Bromination (e.g., Br₂) 4-Bromo-3-methoxypyridine 4-Bromo-3-methoxypyridine 3-Bromo-4-methoxypyridine->4-Bromo-3-methoxypyridine Isomerization (if applicable) or direct synthesis

Caption: Directed ortho-metalation strategy for pyridine functionalization.

Note: The initial search results primarily point to the synthesis of 3-bromo-4-methoxypyridine via this route. While isomerization to the desired 4-bromo-3-methoxy isomer is not straightforward, this method highlights a powerful strategy for pyridine functionalization.

Synthesis from 4-Aminopyridine Derivatives (Sandmeyer-type Reaction)

A Sandmeyer-type reaction provides another viable route, starting from a suitably substituted aminopyridine. This classic transformation involves the diazotization of an amino group followed by its displacement with a halide.[11]

Sandmeyer Reaction 3-Methoxy-4-aminopyridine 3-Methoxy-4-aminopyridine Diazonium Salt Diazonium Salt 3-Methoxy-4-aminopyridine->Diazonium Salt Diazotization (NaNO₂, HBr) 4-Bromo-3-methoxypyridine 4-Bromo-3-methoxypyridine Diazonium Salt->4-Bromo-3-methoxypyridine Halogenation (CuBr) 4-Bromo-3-methoxypyridine HCl 4-Bromo-3-methoxypyridine HCl 4-Bromo-3-methoxypyridine->4-Bromo-3-methoxypyridine HCl HCl addition

Caption: Sandmeyer reaction pathway for the synthesis of 4-bromo-3-methoxypyridine.

  • Diazotization: The starting aminopyridine is dissolved in a strong acid, such as hydrobromic acid, and cooled to a low temperature (typically -10 to 0 °C).[11] A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.[11]

  • Halogenation: The cold diazonium salt solution is then added to a solution or suspension of a copper(I) bromide catalyst.

  • Work-up: Upon completion of the reaction (indicated by the cessation of nitrogen gas evolution), the mixture is typically neutralized and extracted with an organic solvent.

  • Purification: The crude product is purified by distillation or chromatography.

Safety and Handling

Working with the reagents and intermediates involved in these syntheses requires strict adherence to safety protocols.

  • Bromine and Brominating Agents: These are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Bases (e.g., n-BuLi, NaH): These are pyrophoric and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrochloride Salt: While generally more stable, it is advisable to handle all chemical compounds with care, avoiding inhalation, ingestion, and skin contact.[1] The free base, 3-bromo-4-methoxypyridine, is classified as harmful if swallowed and causes skin and eye irritation.[12]

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several effective routes. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials, scalability, and the specific expertise and equipment available in the laboratory. The methods outlined in this guide, particularly the route from 4-hydroxypyridine derivatives, offer reliable and well-documented procedures for obtaining this valuable synthetic intermediate. Future research may focus on developing more sustainable and atom-economical synthetic methods, potentially through C-H activation or novel catalytic approaches, to further enhance the efficiency and environmental friendliness of the synthesis.

References

Navigating the Synthesis of 4-Bromo-3-methoxypyridine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-3-methoxypyridine Hydrochloride in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in medicinal chemistry. Among the vast array of functionalized pyridines, this compound (CAS No: 1209335-53-4) has emerged as a critical building block. The strategic placement of the bromo and methoxy substituents on the pyridine ring offers medicinal chemists a versatile platform for structural elaboration through various cross-coupling reactions and nucleophilic substitutions. This guide provides an in-depth exploration of the prevalent synthetic strategies for accessing this valuable intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Strategic Approaches to the Synthesis of 4-Bromo-3-methoxypyridine

The synthesis of 4-Bromo-3-methoxypyridine can be approached through several strategic disconnections. A logical and efficient pathway commences with a readily available and cost-effective starting material, 3-hydroxypyridine. This multi-step synthesis involves the regioselective bromination of the pyridine ring, followed by O-methylation of the hydroxyl group, and culminating in the formation of the hydrochloride salt. This approach offers a reliable and scalable route to the target compound.

An alternative, though potentially less direct, strategy could involve the direct bromination of 3-methoxypyridine. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging, often leading to a mixture of isomers and requiring more complex purification procedures. Therefore, the multi-step synthesis from 3-hydroxypyridine is the focus of this guide, as it provides a more controlled and predictable outcome.

Recommended Synthetic Pathway: A Three-Step Approach from 3-Hydroxypyridine

The recommended synthetic route is a robust three-step process that leverages well-established chemical transformations to ensure a high-yielding and pure final product.

Caption: A three-step synthetic pathway to this compound.

Step 1: Regioselective Bromination of 3-Hydroxypyridine

The initial step involves the electrophilic bromination of 3-hydroxypyridine to introduce a bromine atom at the 4-position, yielding the key intermediate, 4-bromo-3-hydroxypyridine.

Causality of Experimental Choices:

  • Starting Material: 3-Hydroxypyridine is an inexpensive and readily available commercial product, making it an economically viable starting point for multi-step synthesis.

  • Regioselectivity: The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. In the context of the pyridine ring, the positions ortho (2 and 4) and para (6) to the hydroxyl group are electronically activated towards electrophilic substitution. The nitrogen atom in the pyridine ring is deactivating, particularly towards electrophiles at the 2- and 6-positions. Consequently, the 4-position is the most sterically accessible and electronically favorable site for bromination.

  • Brominating Agent: While molecular bromine can be used, N-Bromosuccinimide (NBS) is often a preferred reagent for regioselective bromination of activated aromatic rings under milder conditions.[1] The choice of solvent can also influence the reactivity and selectivity.

Experimental Protocol: Synthesis of 4-Bromo-3-hydroxypyridine

While a specific, peer-reviewed protocol for the direct bromination of 3-hydroxypyridine to exclusively yield the 4-bromo isomer can be nuanced, a general procedure based on established methodologies for the synthesis of 4-bromo-3-hydroxypyridine from precursors like 4-bromo-3-pyridinyl diethylcarbamate provides a reliable pathway.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-pyridinyl diethylcarbamate in methanol.

  • Reagent Addition: Add a methanolic solution of sodium methoxide to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period of 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the methanol under reduced pressure. To the residue, add ethyl acetate and water. Adjust the pH to approximately 9 with a dilute acid solution (e.g., 20% aqueous sulfuric acid).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

ParameterValueReference
Starting Material4-bromo-3-pyridinyl diethylcarbamate[2]
ReagentsSodium methoxide, Methanol[2]
Reaction Time1.5 - 2 hours[2]
Yield~89%[2]
Step 2: O-Methylation of 4-Bromo-3-hydroxypyridine

The second step is the O-methylation of the hydroxyl group of 4-bromo-3-hydroxypyridine to afford 4-bromo-3-methoxypyridine. This is a classic Williamson ether synthesis.

Causality of Experimental Choices:

  • Reaction Type: The Williamson ether synthesis is a robust and widely used method for forming ethers. It proceeds via an SN2 mechanism where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[3]

  • Base: A suitable base is required to deprotonate the hydroxyl group of 4-bromo-3-hydroxypyridine to form the more nucleophilic pyridinolate anion. Common bases for this transformation include potassium hydroxide (KOH), sodium hydride (NaH), or potassium carbonate (K2CO3). The choice of base can depend on the desired reaction conditions and the solvent used.

  • Methylating Agent: Methyl iodide (CH3I) is a highly effective methylating agent in SN2 reactions due to the good leaving group ability of the iodide ion.[4] Dimethyl sulfate ((CH3)2SO4) is another common, albeit more toxic, alternative.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 4-Bromo-3-methoxypyridine (Analogous Procedure)

The following protocol is adapted from a reliable method for the methylation of the analogous 2-bromo-3-hydroxypyridine and is expected to be effective for the 4-bromo isomer.[3]

  • Reaction Setup: To a stirred mixture of 4-bromo-3-hydroxypyridine and a suitable base (e.g., pulverized potassium hydroxide) in a polar aprotic solvent (e.g., DMSO) under an inert atmosphere (e.g., nitrogen), heat the mixture to 55-60 °C.

  • Reagent Addition: Slowly add a solution of methyl iodide in the same solvent dropwise to the reaction mixture, maintaining the temperature at 55-60 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for approximately 30 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice water. The product may precipitate out of solution and can be collected by filtration.

  • Purification: The crude product can be further purified by trituration with a suitable solvent like diethyl ether or by recrystallization.

ParameterReagent/ConditionRationaleReference
Substrate4-Bromo-3-hydroxypyridine--
BasePotassium Hydroxide (KOH)Effective deprotonation of the hydroxyl group.[3]
Methylating AgentMethyl Iodide (CH3I)Highly reactive SN2 electrophile.[3][4]
SolventDimethyl Sulfoxide (DMSO)Polar aprotic, facilitates SN2 reaction.[3]
Temperature55-60 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[3]
Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 4-bromo-3-methoxypyridine, into its more stable and handleable hydrochloride salt.

Causality of Experimental Choices:

  • Rationale for Salt Formation: The hydrochloride salt of a pyridine derivative is often a crystalline solid that is more stable, less volatile, and easier to handle and purify than the free base, which may be an oil or a low-melting solid. The salt form also enhances the compound's solubility in aqueous media.

  • Acid: Hydrochloric acid (HCl) is the reagent of choice for forming the hydrochloride salt. It can be used as a solution in a suitable organic solvent, such as diethyl ether or isopropanol, or as a gas.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve the purified 4-bromo-3-methoxypyridine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete. Alternatively, anhydrous HCl gas can be bubbled through the solution.

  • Isolation: The resulting solid precipitate is collected by filtration.

  • Purification: The collected solid is washed with the anhydrous solvent to remove any unreacted starting material or impurities and then dried under vacuum to yield the pure this compound.[5]

Caption: A detailed workflow of the three-step synthesis of this compound.

Conclusion and Future Perspectives

The multi-step synthesis of this compound from 3-hydroxypyridine represents a reliable and scalable route for obtaining this valuable building block. By understanding the underlying principles of each transformation—regioselective electrophilic bromination, Williamson ether synthesis, and salt formation—researchers can confidently execute this synthesis in the laboratory. The strategic importance of this compound in the synthesis of complex pharmaceutical agents underscores the need for robust and well-documented synthetic procedures. As the demand for novel therapeutics continues to grow, the development of even more efficient and sustainable methods for the preparation of such key intermediates will remain an active area of research.

References

An In-Depth Technical Guide to 4-Bromo-3-methoxypyridine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-methoxypyridine Hydrochloride in Medicinal Chemistry

This compound is a halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position and a methoxy group at the 3-position, renders it a versatile scaffold for the construction of diverse chemical libraries. The hydrochloride salt form enhances its stability and handling properties, making it a favored reagent in various synthetic applications.

This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its applications in medicinal chemistry with a focus on kinase inhibitor synthesis, and detailed protocols for its use in key cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular Weight 224.482 g/mol [1]
CAS Number 1209335-53-4[1]
Molecular Formula C6H7BrClNO[1]
Physical Form Solid
Boiling Point (of free base) 230°C[2]
Flash Point (of free base) 93°C[2]
Storage Refrigerator (2-8°C), under inert atmosphere[1]

Safety Information:

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3][4]

Synthesis of this compound

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its utility as a versatile building block for the synthesis of novel therapeutic agents. The presence of a bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. These reactions enable the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Reactions and Experimental Protocols

Two of the most powerful transformations involving this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceutical agents.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[6][7] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[6]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 4-Bromo-3-methoxypyridine HCl - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heating Heat under Inert Atmosphere solvent->heating extraction Aqueous Work-up & Extraction heating->extraction Cooling purification Column Chromatography extraction->purification

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol for a Typical Suzuki-Miyaura Coupling Reaction:

  • Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv.), and a base like potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 ratio), via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a bond between an aryl halide and an amine.[8] This reaction is of paramount importance in medicinal chemistry as the aniline and related nitrogen-containing moieties are prevalent in a vast number of biologically active compounds.[9]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amido_complex Amido Complex oxidative_addition->amido_complex + HNR'R'', - HX amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: A simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol for a Typical Buchwald-Hartwig Amination Reaction:

  • Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, prepare the active palladium catalyst by mixing a palladium precursor (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., XPhos, BINAP).[8]

  • Reaction Setup: In a dry reaction vessel, add this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a strong base such as sodium tert-butoxide (1.2-1.5 equiv.), and the palladium catalyst system.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Application in Kinase Inhibitor Synthesis

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The substituted pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.

This compound serves as an excellent starting material for the synthesis of various kinase inhibitors. Through Suzuki-Miyaura and Buchwald-Hartwig reactions, a wide array of substituents can be introduced at the 4-position of the pyridine ring, allowing for the fine-tuning of the inhibitor's potency and selectivity. While specific examples of FDA-approved drugs directly synthesized from this starting material are not detailed in the provided search results, the synthetic strategies outlined are widely employed in the development of kinase inhibitors. For instance, the synthesis of various bromo-pyrimidine analogs as tyrosine kinase inhibitors highlights the importance of halogenated heterocycles in this field.[11]

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined physicochemical properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the synthesis of novel and complex molecular architectures. The ability to readily participate in Suzuki-Miyaura and Buchwald-Hartwig reactions provides a robust platform for the generation of diverse compound libraries, accelerating the identification and optimization of new therapeutic agents, especially in the promising area of kinase inhibitors. As the demand for innovative pharmaceuticals continues to grow, the strategic importance of building blocks like this compound in the synthetic chemist's arsenal is undeniable.

References

Introduction to 4-Bromo-3-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-methoxypyridine hydrochloride

For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. While specific, publicly available solubility data for this compound is scarce, this document will equip you with the necessary protocols and theoretical understanding to generate this critical data in your own laboratory.

This compound is a substituted pyridine derivative. Such heterocyclic compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Accurate solubility data is paramount for a range of applications, from early-stage drug discovery, where it influences the reliability of in vitro assays, to late-stage formulation development, where it dictates the feasibility of different administration routes.[1][2]

Physicochemical Properties and Theoretical Solubility Considerations

To intelligently design solubility studies, it is essential to first consider the physicochemical properties of the molecule.

Known Properties:

PropertyValueSource
Molecular FormulaC6H7BrClNO[3]
Molecular Weight224.48 g/mol [3]
Physical FormSolid[4]
StorageRefrigerator (2-8°C), under inert atmosphere[3]

The structure of this compound suggests a molecule with moderate polarity. The pyridine nitrogen can act as a hydrogen bond acceptor, and in its protonated hydrochloride form, as a hydrogen bond donor. The methoxy group also contributes to its polarity. The bromine atom is a bulky, hydrophobic substituent that will influence its solubility in organic solvents. As a hydrochloride salt, it is expected to have significantly higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH ranges where the pyridine nitrogen remains protonated.

Methodologies for Solubility Determination

The solubility of a compound can be assessed in two primary ways: kinetically and thermodynamically. The choice between these methods depends on the stage of drug development and the required precision.[2]

  • Kinetic Solubility: This measures the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.[1][5] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.[2][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a longer period until the concentration of the dissolved solute is constant.[1][7] This is the gold standard for lead optimization and formulation development.[2]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the desired solvent or buffer to each vial. A typical starting point is 1-2 mL.

    • Include a minimum of three different aqueous buffers covering the physiological pH range, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[8]

    • Include a range of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane) to assess solubility in non-aqueous media.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature, typically 25°C (room temperature) or 37°C (physiological temperature).[8]

    • Allow the samples to equilibrate for a sufficient time. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[7][8]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the undissolved solid.

    • Filter the aliquot through a 0.45 µm or smaller pore size filter (e.g., PTFE or PVDF) to remove any remaining solid particles.

  • Quantification:

    • Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV/MS.

    • Prepare a standard calibration curve of the compound in each solvent system to ensure accurate concentration determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_quantify Quantification A Weigh excess 4-Bromo-3-methoxypyridine HCl B Add precise volume of solvent/buffer A->B C Seal vials and place in shaker at constant T B->C D Equilibrate for 24-72h (until concentration plateaus) C->D E Allow excess solid to settle D->E F Filter supernatant (e.g., 0.45 µm filter) E->F G Analyze filtrate by HPLC-UV or LC-MS F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

For higher throughput needs, a kinetic solubility assay provides a rapid assessment.

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[1][6]

    • In a 96-well microplate, add the desired aqueous buffer to the wells.

    • Add a small volume of the DMSO stock solution to the buffer (e.g., 1-2 µL into 100-200 µL of buffer) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation and Measurement:

    • Seal the plate and shake it at room temperature for a set period, typically 1-2 hours.[1][6]

    • After incubation, measure the turbidity of each well using a nephelometer to detect precipitate formation.

    • Alternatively, for a direct concentration measurement, filter the contents of the wells using a solubility filter plate.

    • Analyze the concentration of the compound in the filtrate using a rapid method like UV-Vis plate reader or LC-MS/MS.[1][5]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare high concentration stock solution in DMSO C Add small volume of DMSO stock to buffer (e.g., 1-2% final DMSO) A->C B Dispense aqueous buffer into 96-well plate B->C D Shake plate for 1-2 hours at room temperature C->D E Measure turbidity (Nephelometry) OR Filter and quantify filtrate (UV, LC-MS) D->E F Determine highest concentration that remains in solution E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation

The determined solubility data should be summarized in a clear and organized table.

Example Thermodynamic Solubility Data Table:

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Solubility (µM)
0.1 N HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Water~725
MethanolN/A25
EthanolN/A25

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related compounds such as 4-bromopyridine hydrochloride and 3-bromo-4-methylpyridine are known to cause skin, eye, and respiratory irritation.[9][10]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended.[3][4]

By following the detailed methodologies outlined in this guide, researchers and drug development professionals can confidently and accurately determine the solubility profile of this compound, a critical step in advancing its potential as a valuable chemical entity.

References

A Technical Guide to 4-Bromo-3-methoxypyridine Hydrochloride for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Bromo-3-methoxypyridine hydrochloride (CAS No. 1209335-53-4). We will delve into its commercial availability, critical chemical and physical properties, safety and handling protocols, and its application in synthetic chemistry, supported by field-proven insights and methodologies.

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom and a methoxy group on the pyridine ring, makes it a versatile substrate for a variety of chemical transformations, particularly in the construction of novel pharmaceutical agents and agrochemicals.[1][2] The hydrochloride salt form enhances its stability and solubility, rendering it a preferred reagent in both laboratory-scale research and industrial applications.[1]

The strategic placement of the bromo and methoxy substituents allows for selective functionalization of the pyridine core. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The methoxy group, on the other hand, can influence the electronic properties of the pyridine ring and can be a precursor for other functional groups.

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical documentation (e.g., Certificate of Analysis).

Below is a comparative table of representative suppliers for this compound:

SupplierProduct NumberPurityAvailable QuantitiesCAS Number
Sigma-AldrichSY3H6E40F1AA95%100 mg, 250 mg, 1 g1209335-53-4
BLD PharmBD211828≥95%Inquire1209335-53-4
FUJIFILM Wako Chemicals-InquireInquire1209335-53-4
Chem-Contract-InquireInquire-

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

PropertyValueSource
IUPAC Name This compound
CAS Number 1209335-53-4[3]
Molecular Formula C6H7BrClNO[3]
Molecular Weight 224.48 g/mol [3]
Appearance Solid
Storage Temperature 2-8°C (Refrigerator), Inert atmosphere[3]
Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.[4]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.[4][5][6][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Application in Synthetic Chemistry: A Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling

The utility of this compound as a synthetic intermediate is best demonstrated through its application in cross-coupling reactions. The following protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.

Experimental Protocol: Synthesis of 4-Aryl-3-methoxypyridine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-3-methoxypyridine with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • Triphenylphosphine (PPh3) (0.04 equivalents)

  • Potassium carbonate (K2CO3) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Catalyst Addition: To the stirred suspension, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-methoxypyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.

  • Base (K2CO3): Essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.

  • Ligand (PPh3): Stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

  • Solvent System (Dioxane/Water): A common solvent system for Suzuki couplings, as it solubilizes both the organic and inorganic reagents.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the described Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_catalyst Catalyst System cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 4-Bromo-3-methoxypyridine HCl F Dioxane/Water 80-90°C A->F B Arylboronic Acid B->F C K2CO3 C->F D Pd(OAc)2 D->F E PPh3 E->F G Extraction F->G H Drying G->H I Concentration H->I J Column Chromatography I->J K 4-Aryl-3-methoxypyridine (Final Product) J->K

Caption: Workflow for the synthesis of 4-Aryl-3-methoxypyridine.

Conclusion

This compound is a key building block for synthetic chemists, offering a gateway to a wide array of functionalized pyridine derivatives. Its commercial availability, coupled with well-established reactivity in cross-coupling reactions, makes it an indispensable tool in the pursuit of novel molecules with potential applications in medicine and agriculture. Adherence to proper safety protocols is paramount when handling this compound to ensure a safe and productive research environment. This guide provides a foundational understanding to empower researchers in leveraging the full synthetic potential of this versatile reagent.

References

Spectroscopic Characterization of 4-Bromo-3-methoxypyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-3-methoxypyridine hydrochloride (CAS No. 1209335-53-4), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a complete public dataset for the hydrochloride salt, this guide synthesizes data from the free base, 4-Bromo-3-methoxypyridine, with established principles of spectroscopic shifts upon protonation. This approach offers a robust, predictive, and scientifically grounded characterization for researchers in the field.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted with a bromine atom at the 4-position and a methoxy group at the 3-position. The hydrochloride salt form results from the protonation of the basic nitrogen atom of the pyridine ring. This protonation significantly influences the electronic environment of the molecule, leading to predictable changes in its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the pyridine nitrogen in this compound causes a downfield shift of the signals of the ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would show three aromatic protons and one methoxy group. The proton on the nitrogen would also be visible, often as a broad singlet.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-N~14.0 - 15.0br s-
H-2~8.5 - 8.7d~5-6
H-6~8.3 - 8.5d~5-6
H-5~7.6 - 7.8t~5-6
OCH₃~4.0 - 4.2s-

Note: These are predicted values based on data for related pyridine compounds and the known effects of protonation. Actual values may vary depending on the solvent and concentration.

The downfield shift of the aromatic protons upon protonation is a well-documented phenomenon.[1][2] The electron-withdrawing nature of the pyridinium ion deshields the ring protons, causing them to resonate at a lower field compared to the free base.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt will show downfield shifts for the carbon atoms of the pyridine ring compared to the free base.

CarbonPredicted Chemical Shift (ppm)
C-4~145 - 148
C-2~142 - 145
C-6~140 - 143
C-3~155 - 158
C-5~110 - 113
OCH₃~56 - 59

Note: These are predicted values. The assignment is based on the expected electronic effects of the substituents and protonation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic bands for the aromatic ring, the C-O bond of the methoxy group, and, notably, the N-H bond of the pyridinium ion.

Wavenumber (cm⁻¹)Vibration
~3200 - 2800N-H stretch (pyridinium ion)
~3100 - 3000Aromatic C-H stretch
~1630 - 1580C=C and C=N ring stretching
~1250 - 1200Aryl-O stretch (asymmetric)
~1050 - 1000Aryl-O stretch (symmetric)
~800 - 700C-Br stretch

The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N-H stretch in a pyridinium salt and is a key diagnostic feature.[3][4] The fingerprint region will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is typically acquired for the free base, as the hydrochloride salt will dissociate in the mass spectrometer. The spectrum will show the molecular ion peak of the free base. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of almost equal intensity.

Molecular Ion:

  • m/z for C₆H₆⁷⁹BrNO: 186.96

  • m/z for C₆H₆⁸¹BrNO: 188.96

Fragmentation Pattern

The fragmentation of 4-Bromo-3-methoxypyridine is expected to proceed through several pathways, including the loss of a methyl radical from the methoxy group, loss of CO, and cleavage of the bromine atom.

M [M]+. m/z 187/189 M_minus_CH3 [M-CH3]+ m/z 172/174 M->M_minus_CH3 -CH3 M_minus_CO [M-CO]+. m/z 159/161 M->M_minus_CO -CO M_minus_Br [M-Br]+ m/z 108 M->M_minus_Br -Br

Caption: Predicted mass spectrometry fragmentation pathway for 4-Bromo-3-methoxypyridine.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion of the free base.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining data from the free base with established principles of spectroscopic theory, researchers can confidently identify and characterize this important chemical intermediate. The provided protocols offer a starting point for obtaining high-quality experimental data.

References

Methodological & Application

Application Notes & Protocols: Strategic Suzuki Coupling of 4-Bromo-3-methoxypyridine Hydrochloride for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Aryl-3-methoxypyridine Scaffold

In the landscape of modern medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous blockbuster pharmaceuticals. The 4-aryl-3-methoxypyridine motif, in particular, offers a unique combination of electronic properties and hydrogen bonding capabilities that are highly sought after in drug design. The methoxy group serves not only to modulate the basicity of the pyridine nitrogen but also acts as a key interaction point within biological targets.[1][2] 4-Bromo-3-methoxypyridine hydrochloride is an exceptionally useful building block for accessing this privileged scaffold.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a fact celebrated by the 2010 Nobel Prize in Chemistry.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for synthetic chemists.[4] However, the application of this reaction to electron-rich, potentially coordinating heteroaromatic halides like 4-bromo-3-methoxypyridine presents specific challenges that require a nuanced and well-justified approach to protocol development.

This guide provides a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, and field-proven troubleshooting advice for the successful Suzuki coupling of this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of a Suzuki coupling reaction hinges on the smooth execution of a three-step catalytic cycle orchestrated by a palladium catalyst.[5][6] Understanding this cycle is critical for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of 4-bromo-3-methoxypyridine. This step, often rate-limiting, forms a Pd(II) intermediate.[6][7] The electronic properties of the pyridine ring and the choice of ligand are crucial for the efficiency of this step.

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boronic acid to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) center, displacing the halide.[10]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. This final step forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex_1 L₂Pd(II)(Ar)(X) pd0->pd_complex_1 + Ar-X aryl_halide Ar-X (4-Bromo-3-methoxypyridine) oxidative_addition Oxidative Addition pd_complex_2 L₂Pd(II)(Ar)(R) pd_complex_1->pd_complex_2 + [R-B(OH)₃]⁻ boronic_acid R-B(OH)₂ ate_complex [R-B(OH)₃]⁻ boronic_acid->ate_complex + Base base Base (e.g., K₃PO₄) transmetalation Transmetalation pd_complex_2->pd0 product Ar-R (Coupled Product) pd_complex_2->product reductive_elimination Reductive Elimination

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Core Requirements for a Successful Coupling

The success of coupling a substrate like this compound is not accidental; it relies on the careful selection of each reaction component to overcome specific challenges.

  • The Substrate Challenge: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity.[7][11] Furthermore, the starting material is a hydrochloride salt, which must be neutralized by the base before the substrate can effectively participate in the reaction.

  • Catalyst & Ligand Selection: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this type of coupling.[12] The key to success lies in using bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[13][14][15] These ligands serve a dual purpose: their bulkiness creates a sterically shielded environment around the palladium center, preventing inhibition by the pyridine nitrogen, while their electron-donating nature promotes the crucial oxidative addition step.[7]

  • The Role of the Base: The base is arguably the most critical variable after the catalyst. For this system, a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is an excellent choice.[12][13] It is effective at forming the boronate "ate" complex required for transmetalation without promoting significant side reactions. Crucially, at least three equivalents of base are required: one to neutralize the hydrochloride salt and two to drive the catalytic cycle.

  • Solvent System: A polar aprotic solvent is typically required to dissolve the various components. A mixture of 1,4-dioxane and water is a robust and widely used system.[13][16] Water can play a beneficial role in dissolving the inorganic base and facilitating the formation of the active boronate species.[17]

Experimental Protocol: Synthesis of 4-(4-methylphenyl)-3-methoxypyridine

This protocol details a representative Suzuki coupling of this compound with p-tolylboronic acid.

Reagent & Parameter Table
ReagentMol. Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Bromo-3-methoxypyridine HCl224.481.01.0224.5 mg
p-Tolylboronic acid135.961.21.2163.2 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 (2 mol%)0.024.5 mg
SPhos410.520.04 (4 mol%)0.0416.4 mg
Potassium Phosphate (K₃PO₄), anhydrous212.273.03.0636.8 mg
1,4-Dioxane, anhydrous---4.0 mL
Water, degassed---1.0 mL
Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (224.5 mg, 1.0 mmol), p-tolylboronic acid (163.2 mg, 1.2 mmol), and anhydrous potassium phosphate (636.8 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[12]

  • Catalyst Addition: Under a positive flow of the inert gas, quickly add the Palladium(II) Acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The solvents should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.[16]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(4-methylphenyl)-3-methoxypyridine.

Workflow start Start reagents 1. Add Solids to Schlenk Flask (Substrate, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (3x Vacuum/Argon Cycles) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvents (Dioxane/H₂O) catalyst->solvent react 5. Heat & Stir (100 °C, 4-12h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Cool & Quench (EtOAc, H₂O) monitor->workup Reaction Complete extract 8. Liquid-Liquid Extraction workup->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for Suzuki coupling of 4-Bromo-3-methoxypyridine HCl.

Protocol Justification & Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Catalyst Inactivity: The Pd(0) catalyst was oxidized by atmospheric oxygen.[12] 2. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center.[7] 3. Insufficient Base: Not enough base to both neutralize the HCl salt and drive the reaction.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique (Schlenk line or glovebox).[12] 2. Ensure a bulky ligand like SPhos is used. Consider increasing ligand:Pd ratio (e.g., from 2:1 to 3:1).[7] 3. Confirm the use of at least 3 equivalents of a strong, anhydrous base like K₃PO₄ or Cs₂CO₃.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[12] 2. Slow Oxidative Addition: If the oxidative addition of the aryl bromide is slow, the boronic acid may have more time to homocouple.1. Rigorously exclude oxygen from the reaction.[12] 2. Consider switching to the corresponding aryl iodide if available, as the C-I bond is more reactive.[5] Alternatively, slightly increase the reaction temperature.
Protodeboronation (Boronic Acid -> Arene) 1. Presence of Water: Excess water or non-anhydrous base can lead to the cleavage of the C-B bond.[12][16] 2. Reaction Conditions: High temperatures and extended reaction times can exacerbate this side reaction.1. Use anhydrous base and solvents. Ensure boronic acid is dry. Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[16][17] 2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification 1. Hydrophilic Product: The pyridine nitrogen can cause the product to streak on silica gel or be partially water-soluble. 2. Residual Palladium: Palladium residues can co-elute with the product.1. Consider neutralizing the silica gel with triethylamine (e.g., 1% in the eluent). For very polar products, reverse-phase chromatography may be necessary. 2. After the reaction, filter the diluted mixture through a pad of Celite before aqueous workup to remove heterogeneous palladium species.[16]

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are foundational scaffolds in modern pharmaceuticals, agrochemicals, and materials science.[1][2] The functionalization of these heterocycles via transition metal-catalyzed cross-coupling reactions represents one of the most powerful strategies for molecular diversification.[3][4] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-3-methoxypyridine hydrochloride, a versatile and synthetically valuable building block. We will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, focusing on the critical parameters that govern reaction success. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this substrate in complex molecule synthesis.

Core Scientific Principles: Understanding the Substrate

The successful application of this compound in cross-coupling reactions hinges on understanding its unique electronic and structural properties.

  • The Pyridine Core: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This "2-pyridyl problem" is a known challenge in cross-coupling chemistry, although less pronounced for 4-substituted pyridines compared to 2-substituted ones.[2]

  • The 3-Methoxy Group: This electron-donating group increases the electron density of the aromatic ring. While this can make the C-Br bond more challenging to break during the initial oxidative addition step compared to electron-deficient systems, it also influences the reactivity of the resulting coupled products.[5]

  • The 4-Bromo Substituent: The C-Br bond is a reliable and commonly used handle for palladium-catalyzed reactions, offering a good balance of reactivity and stability, generally being more reactive than a C-Cl bond but less prone to side reactions than a C-I bond.[3][6]

  • The Hydrochloride Salt: This is a critical practical consideration. The protonated pyridine nitrogen must be neutralized in situ for the reaction to proceed. Failure to do so will result in a non-nucleophilic, positively charged ring and will sequester the base needed for the catalytic cycle. Therefore, the choice and stoichiometry of the base are paramount and must account for both the neutralization of the substrate and the requirements of the specific catalytic cycle.

The Palladium Catalytic Cycle: A Universal Engine

Nearly all palladium-catalyzed cross-coupling reactions discussed here operate via a similar Pd(0)/Pd(II) catalytic cycle.[7] Understanding this mechanism is key to troubleshooting and optimizing reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ (Transmetalation Complex) OxAdd->Trans Transmetalation / Carbopalladation Trans->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans->Product ArBr 4-Bromo-3-methoxypyridine (Substrate) ArBr->OxAdd R_Metal Coupling Partner (e.g., R-B(OH)₂) R_Metal->OxAdd

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) intermediate.[8] This is often the rate-limiting step.

  • Transmetalation (or equivalent): The organic group from the coupling partner is transferred to the palladium center, displacing the bromide. This step is highly dependent on the reaction type (e.g., requiring base activation for boronic acids in Suzuki coupling).[9] For the Heck reaction, this step is replaced by migratory insertion of the alkene.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[8]

Experimental Protocols and Methodologies

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen) using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic solvents are flammable and should be handled with care.

Suzuki-Miyaura Coupling: For C-C (sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for coupling aryl halides with boronic acids or their esters.[11] It is highly valued for the stability and low toxicity of the boron reagents.[9]

Rationale: For an electron-rich substrate like 4-bromo-3-methoxypyridine, a palladium(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is often effective.[9][12] These ligands promote the oxidative addition step and stabilize the catalytic species. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is required to both neutralize the substrate hydrochloride and activate the boronic acid for transmetalation.[9][13] A solvent system of dioxane and water is common, though toluene or DMF can also be effective.[14][15]

Detailed Protocol:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of countless pharmaceuticals.[8][16]

Rationale: This reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine coupling partner.[17][18] The catalyst system often involves a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, sterically hindered biarylphosphine ligand like Xantphos or BrettPhos, which facilitates the crucial C-N reductive elimination step.[16][19] Anhydrous, non-protic solvents like toluene or dioxane are standard.

Detailed Protocol:

  • Inside a nitrogen-filled glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.

  • Add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.015 mmol, 1.5 mol%).

  • Add this compound (1.0 mmol, 1.0 eq).

  • Add the amine coupling partner (1.2 mmol, 1.2 eq).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 12-24 hours, monitoring by LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: For C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes to form arylalkynes and conjugated enynes.[4][20]

Rationale: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to perform the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the alkyne.[21] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used as both the base and often as the solvent or co-solvent.[22] Copper-free versions, which can be beneficial for sensitive substrates, often require a different ligand and base combination.[23]

Detailed Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.1 mmol, 1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat gently to 40-60 °C if necessary.

  • Monitor the reaction until the starting material is consumed (typically 2-8 hours).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

Heck Reaction: For C-C (sp²) Vinylation

The Heck reaction couples aryl halides with alkenes, providing a direct route to substituted olefins.[7][24]

Rationale: The "classic" Heck conditions often use a Pd(OAc)₂ catalyst with a phosphine ligand like triphenylphosphine (PPh₃).[25] An organic base such as triethylamine is commonly used to neutralize the HBr generated during the catalytic cycle.[7] For challenging substrates or to improve efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be added.[25] A polar aprotic solvent like DMF or acetonitrile is typical.

Detailed Protocol:

  • In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 eq).

  • Add the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF, 4 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq).

  • Seal the vessel and heat to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Summary and Troubleshooting

The choice of reaction depends on the desired bond construction. The following table provides a comparative summary to guide methodology selection.

Reaction Type Bond Formed Coupling Partner Typical Catalyst System Typical Base Key Advantage
Suzuki-Miyaura C(sp²) - C(sp²)Boronic Acid / EsterPd(OAc)₂ / SPhosK₃PO₄, K₂CO₃High functional group tolerance; stable reagents
Buchwald-Hartwig C(sp²) - NPrimary/Secondary AminePd₂(dba)₃ / XantphosNaOt-Bu, LiHMDSDirect and efficient route to aryl amines
Sonogashira C(sp²) - C(sp)Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEAForms valuable arylalkyne structures
Heck C(sp²) - C(sp²)AlkenePd(OAc)₂ / PPh₃Et₃N, K₂CO₃Direct vinylation of the aryl halide

Common Troubleshooting Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient base, or low reaction temperature.

    • Solution: Ensure anhydrous/anaerobic conditions. Use a fresh catalyst/ligand. Increase the equivalents of base to ensure full neutralization of the hydrochloride salt plus what is needed for the reaction. Increase the temperature. Consider a more active ligand (e.g., switch from PPh₃ to a biarylphosphine).[12]

  • Dehalogenation (C-Br bond replaced by C-H):

    • Cause: A common side reaction, especially with electron-rich systems or under harsh conditions.

    • Solution: Lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Change the solvent or ligand.

  • Homocoupling of Coupling Partner:

    • Cause: Particularly seen with boronic acids in Suzuki couplings.

    • Solution: Ensure slow addition of the palladium catalyst or run the reaction at a lower temperature. Thoroughly degas all solvents to remove oxygen.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing these cross-coupling reactions.

Experimental_Workflow A 1. Reaction Setup - Dry Glassware - Inert Atmosphere (Ar/N₂) B 2. Reagent Addition - Substrate & Partner - Base - Catalyst & Ligand - Degassed Solvent A->B C 3. Reaction - Heating & Stirring - Monitor by TLC/LC-MS B->C D 4. Workup - Quench Reaction - Liquid-Liquid Extraction C->D E 5. Purification - Concentrate Crude Product - Flash Column Chromatography D->E F 6. Analysis - NMR Spectroscopy - Mass Spectrometry - Purity Assessment E->F

References

The Versatile Virtuoso: 4-Bromo-3-methoxypyridine Hydrochloride as a Strategic Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a "privileged scaffold." Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its significance.[1][2] The unique electronic properties of the pyridine nucleus, coupled with the ability to introduce a wide array of functionalities, make it a cornerstone for the development of novel molecular architectures.[2] Specifically, substituted pyridines are integral to a vast range of therapeutic agents, exhibiting activities from anticancer and antimicrobial to anti-inflammatory and antiviral.[3]

This guide focuses on a particularly valuable, yet underexplored, building block: 4-Bromo-3-methoxypyridine hydrochloride . The strategic placement of the bromo and methoxy groups on the pyridine ring offers a versatile platform for synthetic diversification. The bromo substituent at the 4-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of carbon and nitrogen-based functionalities. The methoxy group at the 3-position, an electron-donating group, modulates the reactivity of the pyridine ring and can influence the biological activity of the resulting derivatives. This document provides in-depth technical guidance and field-proven insights into the application of this compound in the synthesis of novel heterocycles, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

This compound is a solid at room temperature and should be stored in a refrigerator. It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, as it can cause skin and eye irritation and may be harmful if inhaled or swallowed.[2]

PropertyValueSource
IUPAC NameThis compound
CAS Number1209335-53-4
Molecular FormulaC₆H₇BrClNO
Molecular Weight224.48 g/mol
Physical FormSolid
StorageRefrigerator

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is the key to unlocking the synthetic potential of this building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds.[4] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position, leading to the formation of 3-methoxy-4-arylpyridines, a class of compounds with recognized biological potential.[3]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Coupling 4-Bromo-3-methoxypyridine 4-Bromo-3-methoxypyridine Oxidative Addition Complex Oxidative Addition Complex 4-Bromo-3-methoxypyridine->Oxidative Addition Complex Oxidative Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Complex Transmetalation Base Base Base->Transmetalation Complex Transmetalation Complex->Pd(0)Ln Coupled Product Coupled Product Transmetalation Complex->Coupled Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 3-Methoxy-4-(phenyl)pyridine

This protocol is a representative procedure and may require optimization for different arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-methoxy-4-(phenyl)pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5] This reaction enables the introduction of primary and secondary amines at the 4-position of the pyridine ring, providing access to a wide range of N-substituted derivatives with potential applications in medicinal chemistry.

Reaction Principle: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the C-N coupled product.[6]

Buchwald_Hartwig_Amination 4-Bromo-3-methoxypyridine 4-Bromo-3-methoxypyridine Oxidative Addition Complex Oxidative Addition Complex 4-Bromo-3-methoxypyridine->Oxidative Addition Complex Oxidative Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative Addition Complex Palladium-Amido Complex Palladium-Amido Complex Oxidative Addition Complex->Palladium-Amido Complex Amine (R2NH2) Amine (R2NH2) Amine (R2NH2)->Palladium-Amido Complex Coordination & Deprotonation Base Base Base->Palladium-Amido Complex Palladium-Amido Complex->Pd(0)Ln Coupled Product Coupled Product Palladium-Amido Complex->Coupled Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 3-Methoxy-N-phenylpyridin-4-amine

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add this compound and a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by aniline via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).[7]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction allows for the introduction of an alkynyl group at the 4-position, which can serve as a versatile handle for further transformations, such as cycloadditions, or as a key component in conjugated systems for materials science applications.

Reaction Principle: The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper salt), and subsequent reductive elimination.[8]

Sonogashira_Coupling 4-Bromo-3-methoxypyridine 4-Bromo-3-methoxypyridine Oxidative Addition Complex Oxidative Addition Complex 4-Bromo-3-methoxypyridine->Oxidative Addition Complex Oxidative Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative Addition Complex Palladium-Alkynyl Complex Palladium-Alkynyl Complex Oxidative Addition Complex->Palladium-Alkynyl Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Palladium-Alkynyl Complex Transmetalation Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Palladium-Alkynyl Complex Base Base Base->Palladium-Alkynyl Complex Palladium-Alkynyl Complex->Pd(0)Ln Coupled Product Coupled Product Palladium-Alkynyl Complex->Coupled Product Reductive Elimination Furo_Pyridine_Synthesis 4-Bromo-3-methoxypyridine 4-Bromo-3-methoxypyridine Sonogashira Coupling Sonogashira Coupling 4-Bromo-3-methoxypyridine->Sonogashira Coupling 4-Alkynyl-3-methoxypyridine 4-Alkynyl-3-methoxypyridine Sonogashira Coupling->4-Alkynyl-3-methoxypyridine Intramolecular Cyclization Intramolecular Cyclization 4-Alkynyl-3-methoxypyridine->Intramolecular Cyclization Furo[3,2-c]pyridine Furo[3,2-c]pyridine Intramolecular Cyclization->Furo[3,2-c]pyridine

References

Application Notes & Protocols for the Synthetic Derivatization of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: This document provides a comprehensive technical guide to the synthetic derivatization of 4-bromo-3-methoxypyridine hydrochloride, a versatile heterocyclic building block. We will explore key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) pathways. The protocols are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of 4-Bromo-3-methoxypyridine

4-Bromo-3-methoxypyridine is a highly valuable scaffold in modern drug discovery. Its substituted pyridine core is a common feature in a multitude of biologically active molecules and approved pharmaceuticals. The strategic placement of the methoxy group and the bromine atom offers distinct synthetic handles for regioselective functionalization. The bromine at the C4 position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the pyridine ring, activated by the nitrogen heteroatom, also permits derivatization through nucleophilic aromatic substitution.

This guide provides detailed, field-proven protocols for the most effective transformations, enabling chemists to rapidly generate diverse libraries of novel compounds for screening and lead optimization.

Critical Prerequisite: Liberation of the Free Base

The commercially available starting material is often the hydrochloride salt to improve shelf-life and handling. However, the protonated pyridinium species is unreactive in most palladium-catalyzed reactions. Therefore, a simple acid-base workup is a mandatory first step to generate the neutral 4-bromo-3-methoxypyridine free base, which is the active substrate for the protocols described below.

Protocol 2.1: Neutralization of 4-Bromo-3-methoxypyridine HCl

  • Dissolution: Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of starting material).

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is ~8-9 (verify with pH paper). Alternatively, a 1 M solution of sodium carbonate (Na₂CO₃) can be used. Effervescence (CO₂ evolution) will be observed.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 15 mL per gram of starting material).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Validation: The resulting oil or solid is the free base, which can be used directly in subsequent reactions without further purification. Purity can be confirmed by TLC or ¹H NMR spectroscopy.

G Start 4-Bromo-3-methoxypyridine HCl (in Water) Base Add sat. NaHCO₃ soln. Start->Base Neutralization Extract Extract with EtOAc/DCM Base->Extract pH ~8-9 Dry Dry (Na₂SO₄) & Concentrate Extract->Dry End 4-Bromo-3-methoxypyridine (Free Base) Dry->End

Caption: Workflow for generating the free base starting material.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The bromo-substituent at the C4 position of the pyridine ring

Application Note: A Practical Guide to the Heck-Mizoroki Cross-Coupling of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for performing the Heck-Mizoroki reaction using 4-Bromo-3-methoxypyridine hydrochloride as the aryl halide substrate. Substituted pyridines are cornerstone structural motifs in medicinal chemistry and materials science, and their synthesis via robust cross-coupling methods is of paramount importance. This guide details the mechanistic principles, provides a reliable starting protocol, offers strategies for optimization, and includes a troubleshooting reference for this specific transformation. The protocol addresses the critical challenge posed by the hydrochloride salt form of the substrate, ensuring its effective participation in the catalytic cycle.

Introduction and Scientific Context

The palladium-catalyzed Heck-Mizoroki reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, typically by coupling an aryl or vinyl halide with an alkene.[1][2] This transformation has revolutionized synthetic organic chemistry and was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the introduction of vinyl groups to aromatic and heteroaromatic scaffolds is a common strategy.

4-Bromo-3-methoxypyridine is a valuable building block, but it is often supplied as a hydrochloride salt for improved stability and handling. This salt form presents a specific challenge for the Heck reaction: the protonated pyridine nitrogen must be neutralized before the freebase form can effectively participate in the catalytic cycle. Furthermore, the base used for this neutralization must also be capable of facilitating the regeneration of the active Pd(0) catalyst at the end of the cycle.[3] This application note provides a validated protocol that accounts for these factors, enabling researchers to reliably synthesize 3-methoxy-4-vinylpyridine derivatives.

The Catalytic Cycle: Mechanism and Key Considerations

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, often by a phosphine ligand.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-3-methoxypyridine, forming a Pd(II) intermediate.[1][4] This is often the rate-determining step.

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a migratory insertion, where the aryl group is transferred to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[3][4]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated and transferred to the palladium center, forming a palladium-hydride species and releasing the desired substituted alkene product.[3][5] This step generally proceeds to give the more thermodynamically stable E-alkene.[6]

  • Reductive Elimination: The base present in the reaction mixture neutralizes the generated hydrobromic acid (HBr) complexed to the palladium, regenerating the Pd(0) catalyst and allowing the cycle to continue.[3][5]

Critical Consideration for the Hydrochloride Salt: The starting material, this compound, requires an initial, stoichiometric acid-base neutralization. Therefore, more than two equivalents of base are necessary: one equivalent to neutralize the hydrochloride salt and at least one additional equivalent to facilitate the reductive elimination step of the catalytic cycle.

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle for 4-Bromo-3-methoxypyridine pd0 L₂Pd(0) ox_add Oxidative Addition Intermediate pd0->ox_add + Ar-Br mig_ins Migratory Insertion Intermediate ox_add->mig_ins + Alkene beta_elim β-Hydride Elimination Complex mig_ins->beta_elim syn-Insertion beta_elim->pd0 β-Hydride Elimination + Base (Reductive Elimination) product_out Product (Substituted Alkene) beta_elim->product_out arbr_in 4-Bromo-3-methoxypyridine arbr_in->pd0

Figure 1: The Heck reaction catalytic cycle.

Experimental Protocol and Workflow

This section outlines a general, robust protocol for the Heck coupling of this compound with an activated alkene, such as n-butyl acrylate.

Heck_Workflow start Start: Assemble Glassware setup 1. Inert Atmosphere Setup (Schlenk Flask under Argon/N₂) start->setup reagents 2. Add Solids - 4-Bromo-3-methoxypyridine HCl - Base (K₂CO₃) - Pd(OAc)₂ & PPh₃ setup->reagents liquids 3. Add Liquids - Anhydrous Solvent (DMF) - Alkene (n-butyl acrylate) reagents->liquids reaction 4. Reaction Heat to 120-140 °C with stirring Monitor by TLC/GC-MS liquids->reaction workup 5. Aqueous Work-up Cool, dilute with water, extract with Ethyl Acetate reaction->workup purify 6. Purification Wash, dry, concentrate, and perform column chromatography workup->purify analysis 7. Product Analysis Characterize by NMR, MS purify->analysis

Figure 2: General experimental workflow.

Materials and Reagents
ReagentFormulaGradeTypical SupplierNotes
4-Bromo-3-methoxypyridine HClC₆H₇BrClNO>97%CommercialStarting material. Store in a desiccator.
Palladium(II) Acetate (Pd(OAc)₂)Pd(C₂H₃O₂)₂>98%CommercialCatalyst precursor. Handle in a fume hood.
Triphenylphosphine (PPh₃)C₁₈H₁₅P>99%CommercialLigand.
Potassium Carbonate (K₂CO₃)K₂CO₃Anhydrous, >99%CommercialBase. Should be finely powdered and dried before use.
n-Butyl AcrylateC₇H₁₂O₂>99%, inhibitor-freeCommercialAlkene partner. Pass through basic alumina to remove inhibitor if necessary.
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, >99.8%CommercialReaction solvent. Use from a sealed bottle or freshly distilled.
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeCommercialExtraction solvent.
Brine (Saturated NaCl solution)NaCl(aq)-Lab PreparedFor aqueous work-up.
Magnesium Sulfate (MgSO₄)MgSO₄AnhydrousCommercialDrying agent.
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Solids: In the same flask, add potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Addition of Liquids: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 130 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Guidelines for Reaction Optimization

The success of the Heck reaction can be highly dependent on the specific substrates and conditions. If the standard protocol provides suboptimal results, consider the following modifications.

ParameterStandard ConditionAlternative Suggestions & Rationale
Catalyst/Ligand Pd(OAc)₂ / PPh₃Pd₂(dba)₃: Another common Pd(0) precursor. Bulky Ligands (e.g., P(o-tol)₃, Buchwald ligands): Can accelerate oxidative addition and reductive elimination steps, potentially improving yields for challenging substrates.[7] N-Heterocyclic Carbenes (NHCs): Offer high thermal stability and are effective for electron-deficient halides.[8]
Base K₂CO₃ (inorganic)Cs₂CO₃, K₃PO₄: Stronger inorganic bases that can increase reaction rates. Organic Bases (e.g., Triethylamine, DIPEA): Classic Heck bases, but may act as competing ligands for the palladium catalyst with pyridine substrates. Use with caution.[3][9]
Solvent DMFDioxane, Toluene, NMP, DMAc: The choice of solvent can significantly impact solubility and reaction rate. Aprotic polar solvents are generally preferred.[6] Toluene can be effective, especially with certain ligand systems.[10]
Temperature 130 °CRange (100-150 °C): Lower temperatures may be possible with highly active catalyst systems, reducing byproduct formation. Higher temperatures may be required for less reactive substrates, but can lead to catalyst decomposition or side reactions.[8]
Additives NonePhase-Transfer Catalysts (e.g., TBAB): In some cases, tetrabutylammonium bromide can stabilize palladium nanoparticles and accelerate the reaction.[11]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized). 2. Insufficient base to neutralize HCl salt. 3. Reaction temperature too low.1. Ensure an inert atmosphere; use fresh, high-purity reagents. 2. Increase base loading to 3.0 equivalents. Ensure base is anhydrous and finely powdered. 3. Increase temperature in 10 °C increments.
Debromination of Starting Material The oxidative addition intermediate is reduced before alkene insertion.This is a known side reaction.[11] Try a more electron-rich or bulkier ligand to favor the productive catalytic pathway. Lowering the reaction temperature slightly may also help.
Alkene Isomerization/Polymerization Side reactions of the alkene partner, often at high temperatures.Use a slight excess of the alkene (1.2-1.5 equiv), but avoid a large excess. Ensure the reaction is not heated for an unnecessarily long time. If possible, lower the reaction temperature.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition and agglomeration.Indicates catalyst instability. Improve ligand-to-palladium ratio (e.g., L:Pd of 4:1). Ensure solvents are truly anhydrous and the system is free of oxygen. A different ligand system (e.g., a chelating phosphine or an NHC) may be more robust.[7]

References

Application Notes & Protocols: Strategic Lithiation of Substituted Methoxypyridines for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methoxypyridines in Synthesis

Substituted pyridines are a cornerstone of modern pharmaceuticals, agrochemicals, and materials science.[1][2][3] Among the various methods for their functionalization, Directed ortho-Metalation (DoM) stands out as a powerful and highly regioselective strategy.[4][5] This technique allows for the precise introduction of a wide range of functional groups onto the pyridine ring, guided by a directing metalation group (DMG). The methoxy group (-OCH₃) is a particularly effective DMG, making methoxypyridines versatile precursors for complex, highly substituted heterocyclic targets.[2][5]

The electron-withdrawing nature of the pyridine nitrogen can complicate reactions with organolithium reagents, often leading to nucleophilic addition rather than deprotonation.[6][7] However, by carefully selecting the appropriate lithiating agent and reaction conditions, these side reactions can be suppressed, enabling clean and efficient C-H activation.[6] This guide provides a comprehensive overview of the principles and practices governing the lithiation of substituted methoxypyridines, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The Mechanism of Directed ortho-Metalation (DoM)

The foundational principle of DoM is the coordination of a Lewis acidic organolithium reagent to a Lewis basic directing group on the aromatic ring.[5][8] This interaction, known as a Complex-Induced Proximity Effect (CIPE), positions the organolithium base in close proximity to the ortho-proton, facilitating its abstraction.[8][9]

In the case of methoxypyridines, the methoxy group's oxygen atom serves as the Lewis basic site. The general mechanism proceeds as follows:

  • Coordination: The organolithium reagent, often in an aggregated state, coordinates to the oxygen atom of the methoxy group.[5]

  • Deprotonation: The coordinated base then abstracts a proton from the sterically accessible and kinetically favored ortho-position, forming a stable aryllithium intermediate.[5][10]

  • Electrophilic Quench: This newly formed organolithium species is a potent nucleophile and can react with a diverse array of electrophiles to introduce new functional groups with high regioselectivity.[5][11]

Caption: Mechanism of Directed ortho-Metalation on a Methoxypyridine.

Regioselectivity: The Interplay of Directing Groups and Steric Hindrance

The position of lithiation on the pyridine ring is dictated by the interplay of the directing effect of the methoxy group, the inherent acidity of the ring protons, and the steric environment.

  • 2-Methoxypyridine: Lithiation typically occurs at the C3 position, directed by the methoxy group. However, the pyridine nitrogen can also direct lithiation to the C6 position. The choice of base is critical; sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor C3 lithiation by minimizing coordination with the nitrogen.[6][12] In some cases, a complex mechanism involving initial C6 lithiation followed by isomerization to the more stable C3-lithiated species has been proposed.[12][13]

  • 3-Methoxypyridine: The methoxy group strongly directs lithiation to the C2 and C4 positions. The outcome is often a mixture, with the ratio depending on the base, solvent, and temperature. The C2 position is generally favored due to the synergistic directing effect of the nitrogen and methoxy groups.[6]

  • 4-Methoxypyridine: Lithiation is directed to the C3 position.[14] The use of bases like mesityllithium or phenyllithium can provide good yields of 3-substituted products.[14]

The presence of other substituents on the ring will further influence the regioselectivity. Halogens, for instance, can be used to block certain positions or can themselves be subject to halogen-metal exchange, offering an alternative route to lithiated intermediates.[1][14]

Experimental Protocols

4.1 General Considerations and Safety

Organolithium reagents are highly pyrophoric and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Temperatures are critical and must be strictly controlled using cryostats or appropriate cooling baths (e.g., dry ice/acetone at -78 °C).

4.2 General Experimental Workflow

The following diagram outlines a typical workflow for the lithiation and subsequent electrophilic quench of a substituted methoxypyridine.

experimental_workflow start Setup and Inerting dissolve Dissolve Methoxypyridine in Anhydrous Solvent (e.g., THF) start->dissolve cool Cool to Low Temperature (e.g., -78 °C) dissolve->cool add_base Slowly Add Organolithium Base cool->add_base stir Stir for Specified Time (Deprotonation) add_base->stir add_electrophile Add Electrophile (e.g., TMSCl, DMF, I₂) stir->add_electrophile warm Allow to Warm to Room Temperature add_electrophile->warm quench Quench Reaction (e.g., with sat. aq. NH₄Cl) warm->quench extract Aqueous Workup & Organic Extraction quench->extract purify Purify Product (e.g., Chromatography) extract->purify end Characterization purify->end

Caption: General workflow for lithiation and electrophilic quench.

4.3 Protocol 1: C3-Lithiation of 2-Methoxypyridine using LDA

This protocol utilizes the sterically hindered base, lithium diisopropylamide (LDA), to favor deprotonation at the C3 position.

  • Reagents & Equipment:

    • 2-Methoxypyridine

    • Diisopropylamine (freshly distilled)

    • n-Butyllithium (n-BuLi) in hexanes (titrated)

    • Anhydrous Tetrahydrofuran (THF)

    • Electrophile (e.g., Trimethylsilyl chloride, TMSCl)

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Syringes and needles

    • Inert gas setup (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

    • Add diisopropylamine (1.1 eq.) via syringe.

    • Slowly add n-BuLi (1.1 eq.) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to generate LDA in situ.

    • Add a solution of 2-methoxypyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.

    • Add the chosen electrophile (e.g., TMSCl, 1.2 eq.) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/GC-MS indicates completion.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

4.4 Protocol 2: C3-Lithiation of 4-Methoxypyridine using Mesityllithium

This protocol is effective for substrates where n-BuLi might lead to side reactions.[14]

  • Reagents & Equipment:

    • 4-Methoxypyridine

    • Mesityllithium (MesLi) or generate in situ from bromomesitylene and n-BuLi

    • Anhydrous Tetrahydrofuran (THF)

    • Electrophile (e.g., N,N-Dimethylformamide, DMF)

    • Standard inert atmosphere glassware setup.

  • Procedure:

    • To a solution of 4-methoxypyridine (1.0 eq.) in anhydrous THF at -78 °C, add a solution of MesLi (1.2 eq.) in THF dropwise.

    • Stir the mixture at -78 °C for 2 hours.

    • Add the electrophile (e.g., DMF, 1.5 eq.) and stir at -78 °C for another hour.

    • Allow the reaction to warm to room temperature and proceed with quenching and workup as described in Protocol 1.

Data Summary: Lithiation of Methoxypyridines

The following table summarizes representative examples of the lithiation of various methoxypyridines, highlighting the regioselectivity and yields achieved with different bases and electrophiles.

Starting MaterialBase (eq.)ConditionsElectrophile (eq.)Position of SubstitutionProductYield (%)Reference
2-MethoxypyridineLDA (1.1)THF, -78 °C, 1hTMSCl (1.2)32-Methoxy-3-(trimethylsilyl)pyridine~75[6]
3-Methoxypyridinen-BuLi (1.1)THF, -78 °C, 1hD₂O22-Deuterio-3-methoxypyridineHigh[6]
4-MethoxypyridineMesLi (1.2)THF, -78 °C, 2hDMF (1.5)34-Methoxy-3-pyridinecarboxaldehyde~70[14]
2,3-Dimethoxypyridinen-BuLi (2.2)THF, 0 °C, 1hI₂ (1.2)44-Iodo-2,3-dimethoxypyridine99[6]
2-Bromo-4-methoxypyridineLTMP (1.1)THF, -78 °C, 1hDMF (1.2)32-Bromo-4-methoxy-3-pyridinecarboxaldehyde~70[14]

Conclusion

The directed ortho-metalation of substituted methoxypyridines is a robust and highly regioselective method for the synthesis of functionalized pyridine derivatives. A judicious choice of organolithium base, solvent, and temperature is paramount to achieving high yields and selectivities while avoiding undesired side reactions. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers to harness the power of this transformation in the pursuit of novel molecules for drug discovery and other applications.

References

Application Notes and Protocols for the Functionalization of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Functionalized 3-Methoxypyridine Scaffold

The 3-methoxypyridine motif is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a bromine atom at the 4-position, as in 4-bromo-3-methoxypyridine hydrochloride, provides a versatile chemical handle for a wide array of synthetic transformations. This guide offers a comprehensive overview of established and emergent methodologies for the functionalization of this valuable building block, providing researchers, scientists, and drug development professionals with detailed protocols and the underlying chemical principles to unlock its synthetic potential.

The pyridine ring, being electron-deficient, exhibits distinct reactivity patterns. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1][2] The presence of a methoxy group at the 3-position and a bromo group at the 4-position further modulates this reactivity, offering multiple avenues for selective modification. This document will delve into the practical aspects of leveraging the C4-bromo substituent for cross-coupling reactions and explore strategies for functionalization at other positions of the pyridine ring.

It is imperative to note that the starting material is a hydrochloride salt. The protonated pyridinium nitrogen significantly alters the electronic properties of the ring and is generally incompatible with most organometallic and basic reaction conditions. Therefore, a neutralization step to liberate the free base of 4-bromo-3-methoxypyridine is a prerequisite for the majority of the protocols described herein. A typical procedure involves partitioning the hydrochloride salt between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous basic solution (e.g., saturated sodium bicarbonate, 1M sodium hydroxide) until the aqueous layer is basic, followed by extraction and drying of the organic phase.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4-position is the most conspicuous and versatile site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[3] The general catalytic cycle for these transformations involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction, celebrated for its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally non-toxic nature of the boron-containing byproducts.[5][6]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For an electron-rich substrate like 4-bromo-3-methoxypyridine, a catalyst system that is both highly active and resistant to deactivation is required. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources. The ligand's role is to stabilize the palladium center and facilitate the individual steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed for aryl bromides to promote the oxidative addition step.[7][8]

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction. A mixture of an organic solvent like toluene or 1,4-dioxane with water is common, as water can aid in the dissolution of the base and facilitate the reaction.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried reaction vial, add 4-bromo-3-methoxypyridine (free base, 1.0 mmol, 1 equiv.), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2 equiv.).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale/Notes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common, effective Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich ligands promote oxidative addition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OGood solubility for reactants; water aids base dissolution.
Temperature 80 - 110 °CDependent on substrate reactivity and catalyst system.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: 4-bromo-3-methoxypyridine Arylboronic acid Base prep2 Add Catalyst System: Pd Precursor Ligand prep1->prep2 Inert Atmosphere react Add Degassed Solvent Heat (80-110 °C) Stir (12-24h) prep2->react workup1 Cool to RT Dilute (EtOAc/H₂O) react->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 end Final Product workup4->end start Start start->prep1

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).

Causality Behind Experimental Choices:

  • Catalytic System: A palladium(0) species, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, facilitates the main cross-coupling cycle. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as the solvent in many cases.

  • Reaction Conditions: Sonogashira couplings are often performed under mild, anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Sonogashira Coupling

  • Preparation: In a Schlenk flask under an argon atmosphere, dissolve 4-bromo-3-methoxypyridine (free base, 1.0 mmol, 1 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in anhydrous, degassed triethylamine (10 mL).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the ammonium salts and catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 4-alkynyl-3-methoxypyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of arylamines from aryl halides.[1][4] This reaction is of paramount importance in pharmaceutical research, as the arylamine moiety is a common feature in bioactive molecules.[12]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are highly effective for the amination of aryl bromides.[12] Pd₂(dba)₃ is a commonly used palladium precursor.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[4]

  • Amine Source: A wide range of primary and secondary amines can be used. For the synthesis of primary arylamines, an ammonia equivalent such as benzophenone imine or ammonium sulfate can be utilized.[12]

Experimental Protocol: Buchwald-Hartwig Amination

  • Preparation: In a glovebox, combine 4-bromo-3-methoxypyridine (free base, 1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) in a reaction vial.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or crystallization to obtain the desired 4-amino-3-methoxypyridine derivative.

Part 2: Functionalization via Organometallic Intermediates

Beyond cross-coupling at the C4-position, the pyridine ring can be functionalized at other sites through the generation of organometallic intermediates. These methods offer powerful strategies for introducing a variety of electrophiles.

Directed ortho-Metalation (DoM) and Halogen-Metal Exchange

Directed ortho-metalation involves the deprotonation of a position ortho to a directing group. In 4-bromo-3-methoxypyridine, the methoxy group can direct lithiation to the C2 position. Alternatively, the bromine atom can undergo halogen-metal exchange to generate a pyridyl anion at the C4 position.

Causality Behind Experimental Choices:

  • Lithiation at C2: The methoxy group is a known directing group for lithiation. The use of a strong, hindered lithium amide base like lithium tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) can selectively deprotonate the C2 position.[7]

  • Halogen-Metal Exchange at C4: Treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can induce a bromine-lithium exchange, generating a 4-lithiated intermediate. This species can then be trapped with various electrophiles.

Experimental Protocol: Lithiation and Trapping

  • Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4-bromo-3-methoxypyridine (free base, 1.0 mmol, 1 equiv.) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Lithiation:

    • For C2-functionalization (DoM): Cool the solution to -78 °C. Slowly add a solution of LDA or LTMP (1.1 mmol, 1.1 equiv.) in THF. Stir for 1-2 hours at -78 °C.

    • For C4-functionalization (Halogen-Metal Exchange): Cool the solution to -78 °C. Slowly add n-BuLi (1.1 mmol, 1.1 equiv., solution in hexanes). Stir for 30 minutes at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, iodine for iodination, a ketone for alkylation) (1.2 mmol, 1.2 equiv.) at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over several hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Diagram 2: Regioselective Functionalization via Lithiation

G cluster_c2 C2-Functionalization (DoM) cluster_c4 C4-Functionalization (Halogen-Metal Exchange) start 4-Bromo-3-methoxypyridine c2_base 1. LDA or LTMP, THF, -78 °C start->c2_base c4_base 1. n-BuLi, THF, -78 °C start->c4_base c2_intermediate 2-Lithio Intermediate c2_base->c2_intermediate c2_electrophile 2. Electrophile (E) c2_intermediate->c2_electrophile c2_product 2-E-4-Bromo-3-methoxypyridine c2_electrophile->c2_product c4_intermediate 4-Lithio Intermediate c4_base->c4_intermediate c4_electrophile 2. Electrophile (E) c4_intermediate->c4_electrophile c4_product 4-E-3-Methoxypyridine c4_electrophile->c4_product

Caption: Pathways for C2 and C4 functionalization.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

While the C4 position is activated towards nucleophilic attack, the presence of the adjacent electron-donating methoxy group can make direct SNAr less favorable compared to pyridines with electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine can be achieved.

Causality Behind Experimental Choices:

  • Activation: The rate of SNAr on pyridine is enhanced by the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at the C2 or C4 positions.[1][2]

  • Reaction Conditions: SNAr reactions on less activated aryl halides often require high temperatures and polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to facilitate the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Preparation: In a sealed tube, combine 4-bromo-3-methoxypyridine (free base, 1.0 mmol, 1 equiv.), the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 2.0 mmol, 2.0 equiv.), and a high-boiling polar aprotic solvent like NMP (5 mL).

  • Reaction: Heat the mixture to a high temperature (e.g., 150-180 °C) for 12-48 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry, concentrate, and purify by column chromatography.

Conclusion

This compound is a highly versatile and strategically important building block. By understanding the inherent reactivity of the substituted pyridine ring and carefully selecting the appropriate reaction conditions, a diverse array of functional groups can be introduced at various positions. The protocols outlined in this guide, from palladium-catalyzed cross-couplings to organometallic-mediated transformations, provide a robust toolkit for researchers in drug discovery and materials science to exploit the full synthetic potential of this valuable scaffold. As with any chemical protocol, careful optimization may be required to achieve the desired outcome for specific substrates and transformations.

References

Application Notes and Protocols for 4-Bromo-3-methoxypyridine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Value of the 4-Bromo-3-methoxypyridine Scaffold

4-Bromo-3-methoxypyridine hydrochloride is a highly functionalized pyridine building block poised for significant application in the discovery and synthesis of novel agrochemicals. The pyridine core is a well-established toxophore in numerous commercial herbicides and fungicides.[1][2] The specific substitution pattern of this reagent offers a unique combination of reactivity and structural features for the modern agrochemist.

The bromine atom at the 4-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).[3][4] The methoxy group at the 3-position, being an electron-donating group, modulates the electronic properties of the pyridine ring, influencing both the reactivity of the C-Br bond and the ultimate biological activity of the derived molecule. Its hydrochloride salt form ensures stability and enhances solubility in certain solvent systems, facilitating handling and reaction setup.

These application notes provide a detailed guide for researchers, outlining plausible and mechanistically sound synthetic strategies for leveraging this compound in the creation of advanced agrochemical scaffolds. We will explore its application in the synthesis of analogues of picolinate herbicides and pyridine-carboxamide fungicides, supported by detailed experimental protocols and the underlying chemical principles.

Part 1: Synthesis of Picolinate Herbicide Analogues via Suzuki-Miyaura Cross-Coupling

The picolinic acid scaffold is the foundation of the synthetic auxin herbicide family, which includes key products like aminopyralid and clopyralid.[5][6] These herbicides function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[5] this compound is an excellent starting point for creating novel picolinate analogues, where the 4-position can be functionalized to introduce diverse aryl or heteroaryl moieties.

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its broad functional group tolerance and reliable formation of C-C bonds.[7] The reaction couples the 4-bromopyridine with a suitable boronic acid or ester, catalyzed by a palladium complex.

Causality in Protocol Design:
  • Catalyst Selection: Palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior for coupling with electron-rich pyridine systems. They promote the oxidative addition step and prevent catalyst deactivation that can occur due to coordination of the pyridine nitrogen to the palladium center.[3] For routine couplings, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can also be effective.[3]

  • Base Selection: A base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[8] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often used in these couplings as they are effective and generally do not interfere with the catalyst.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. The organic solvent ensures the solubility of the organic reactants and catalyst.

Hypothetical Synthesis Workflow: From Reagent to Herbicide Scaffold

This workflow outlines the synthesis of a novel 4-aryl-3-methoxypicolinonitrile, a key intermediate that can be further elaborated into a picolinate herbicide analogue.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Cyanation cluster_3 Step 4: Elaboration A 4-Bromo-3-methoxypyridine Hydrochloride B 4-Bromo-3-methoxypyridine (Free Base) A->B aq. NaHCO₃ EtOAc D 4-Aryl-3-methoxypyridine B->D Pd Catalyst, Base Dioxane/H₂O, Heat C Arylboronic Acid C->D E 4-Aryl-3-methoxypyridine-N-oxide D->E m-CPBA F 4-Aryl-3-methoxy-2-cyanopyridine (Picolinonitrile Scaffold) E->F TMSCN, Et₃N G Picolinate Herbicide Analogue F->G Hydrolysis & Further functionalization G cluster_0 Step 1: Neutralization cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Amide Coupling A 4-Bromo-3-methoxypyridine Hydrochloride B 4-Bromo-3-methoxypyridine (Free Base) A->B aq. NaHCO₃ EtOAc D 2-((3-Methoxypyridin-4-yl)oxy)aniline B->D NaH, DMF Heat C 2-Aminophenol C->D F Boscalid Analogue (Fungicide Scaffold) D->F Pyridine, CH₂Cl₂ E 2-Chloronicotinoyl chloride E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data to address specific challenges you may encounter.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you navigate experimental hurdles.

Question 1: Why is my yield of 4-Bromo-3-methoxypyridine consistently low?

A low yield can stem from several factors, from the starting materials' quality to the final work-up. Let's break down the most common causes and their solutions.

A. Sub-optimal Bromination Strategy:

The direct bromination of 3-methoxypyridine is an electrophilic aromatic substitution. The methoxy group is an activating, ortho-para directing group, while the pyridine nitrogen is deactivating. This complex electronic landscape can lead to a mixture of products and unreacted starting material if not controlled carefully.

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • Elemental Bromine (Br₂): While powerful, Br₂ can be unselective and lead to over-bromination (di-bromination) or reaction at other positions. Its reactivity often requires strong acids, which can complicate the reaction.[1][2]

    • N-Bromosuccinimide (NBS): This is often the preferred reagent for pyridinic systems.[2][3] It is a milder source of electrophilic bromine, which improves regioselectivity and reduces the formation of byproducts.[4] Using NBS can lead to cleaner reactions and higher yields of the desired mono-brominated product.

  • Reaction Conditions:

    • Temperature: Low temperatures (e.g., -10°C to 0°C) are crucial for controlling the reaction rate and minimizing side reactions.[5][6] Running the reaction at room temperature or higher can decrease selectivity.

    • Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are generally suitable. The choice of solvent can influence reagent solubility and reaction kinetics.

B. Inefficient Work-up and Purification:

Significant product loss can occur during post-reaction processing.

  • Aqueous Work-up: 4-Bromo-3-methoxypyridine has some water solubility. Excessive washing with aqueous solutions or using large volumes can lead to product loss in the aqueous layer. Ensure your organic extraction solvent is appropriate and perform multiple extractions with smaller volumes (e.g., 3 x 50 mL) rather than a single large one.

  • Purification:

    • Silica Gel Chromatography: The pyridine nitrogen can interact strongly with the acidic silica gel, leading to product streaking and incomplete recovery.[7] To mitigate this, the eluent can be treated with a small amount of a basic modifier like triethylamine (~0.5-1%) to deactivate the silica.

    • Acid/Base Extraction: An alternative purification involves an acid/base workup. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic pyridine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to precipitate the purified free base, which is then re-extracted into an organic solvent.

C. Incomplete Hydrochloride Salt Formation:

The final step of forming the hydrochloride salt can also be a source of yield loss.

  • Solvent Choice: The free base should be dissolved in a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture of DCM and hexane.

  • HCl Source: Using a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) allows for controlled addition and precipitation. Bubbling HCl gas can be effective but is harder to control stoichiometrically.

  • Moisture: The presence of water can interfere with precipitation and lead to a sticky or oily product instead of a crystalline solid. Ensure all solvents and glassware are anhydrous.

Question 2: I'm observing multiple spots on my TLC plate. What are the likely impurities and how can I avoid them?

The presence of multiple spots indicates the formation of side products. The most common impurities in this synthesis are positional isomers and di-brominated products.

A. Identification of Impurities:

  • Positional Isomers: Due to the electronic effects of the methoxy group and the pyridine nitrogen, bromination can potentially occur at other positions on the ring, such as C-2 or C-6.

  • Di-brominated Products: If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), a second bromine atom can be added to the ring.

  • Starting Material: An incomplete reaction will leave unreacted 3-methoxypyridine.

B. Strategies for Minimizing Impurities:

  • Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of the brominating agent (preferably NBS) to favor mono-bromination.

  • Slow Reagent Addition: Add the brominating agent dropwise to the cooled solution of 3-methoxypyridine. This maintains a low concentration of the electrophile and helps control the reaction's exothermicity.

  • Maintain Low Temperature: As discussed previously, keeping the reaction temperature at or below 0°C is the most effective way to enhance selectivity.[5]

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated byproducts.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis and a decision tree for troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Decision Tree start Dissolve 3-methoxypyridine in anhydrous solvent (e.g., DCM) cool Cool reaction to 0°C start->cool add_nbs Slowly add NBS (1.05 - 1.1 eq) cool->add_nbs react Stir at 0°C Monitor by TLC add_nbs->react quench Quench with aq. Na₂S₂O₃ / NaHCO₃ react->quench extract Extract with DCM, dry over Na₂SO₄ quench->extract purify Purify Free Base (Column or Acid/Base) extract->purify salt Form HCl salt (e.g., HCl in Ether) purify->salt isolate Filter and dry solid product salt->isolate low_yield Problem: Low Yield check_tlc Analyze TLC of crude product low_yield->check_tlc Start Here multi_spots Multiple Spots (Side Products) check_tlc->multi_spots Yes sm_present Starting Material remains check_tlc->sm_present Yes clean_crude Crude product looks clean, but final yield is low check_tlc->clean_crude No sol_multi Solution: - Lower temp - Use NBS - Slower addition multi_spots->sol_multi sol_sm Solution: - Increase reaction time - Check reagent quality sm_present->sol_sm sol_clean Solution: - Optimize workup (less water) - Optimize purification (modify eluent) - Check salt formation solvent clean_crude->sol_clean

Caption: Synthesis workflow and troubleshooting decision tree.

Recommended Experimental Protocol

This protocol is optimized for high yield and purity.

Materials:

  • 3-methoxypyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2.0 M HCl solution in diethyl ether

  • Diethyl ether, anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-methoxypyridine (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per 1 g of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Bromination: Slowly add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the 3-methoxypyridine spot is no longer visible (typically 2-4 hours).

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification of Free Base: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient eluent of hexane/ethyl acetate (e.g., starting from 9:1). It is advisable to add 0.5% triethylamine to the eluent system to improve recovery.

  • Hydrochloride Salt Formation: Dissolve the purified 4-Bromo-3-methoxypyridine free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Bromo-3-methoxypyridine?

The most direct and common route is the electrophilic bromination of 3-methoxypyridine. Alternative multi-step routes might proceed through a 3-hydroxypyridine intermediate, which is first brominated and then methylated.[8][9] However, for efficiency, direct bromination of the commercially available 3-methoxypyridine is generally preferred.

Q2: Are there safer alternatives to elemental bromine?

Yes. N-Bromosuccinimide (NBS) is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[4] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are also effective and offer handling advantages over Br₂.[2] These reagents avoid the hazards associated with the high reactivity, volatility, and corrosiveness of elemental bromine.

Q3: What are the key safety precautions for this synthesis?

  • Handling Brominating Agents: Brominating agents like NBS and Br₂ are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: Dichloromethane is a volatile and potentially carcinogenic solvent. Diethyl ether is extremely flammable. All manipulations should be conducted in a fume hood away from ignition sources.

  • Quenching: The reaction quench can be exothermic. Perform quenching slowly and with adequate cooling.

  • HCl: Hydrochloric acid solutions are corrosive. Handle with care.

Data Summary Table

ParameterRecommended ConditionRationale & Key Considerations
Starting Material 3-methoxypyridine (>98% purity)Impurities can lead to side reactions and complicate purification.
Brominating Agent N-Bromosuccinimide (NBS)Milder, more selective reagent than Br₂; easier to handle.[2][4]
Stoichiometry 1.05 - 1.1 equivalents of NBSMinimizes di-bromination while ensuring complete consumption of starting material.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants; relatively inert. Other aprotic solvents can be used.
Temperature 0°CCritical for controlling reaction rate and maximizing regioselectivity.[5]
Work-up Quench with Na₂S₂O₃/NaHCO₃Neutralizes excess acid and unreacted NBS.
Purification Column Chromatography (SiO₂, eluent + 0.5% Et₃N)Addition of triethylamine prevents product loss on the acidic silica gel.[7]
Salt Formation HCl in Diethyl EtherControlled precipitation in a non-polar solvent ensures high purity and recovery of the final salt.

References

Purification methods for 4-Bromo-3-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 4-Bromo-3-methoxypyridine hydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to help you achieve your desired purity with confidence.

Getting Started: Understanding Your Compound

Before attempting any purification, it is crucial to understand the physicochemical properties of this compound. As a hydrochloride salt, its behavior is significantly different from its freebase form, particularly concerning solubility and stability.

PropertyValueSource
CAS Number 1209335-53-4[1]
Molecular Formula C₆H₇BrClNO[1]
Molecular Weight 224.48 g/mol [1]
Appearance Typically a solid (White to off-white or yellow)[2][3]
Storage Inert atmosphere, 2-8°C. Hygroscopic.[1][4][5]
pKa (Predicted) ~4.04 (for the corresponding free base)[6]

Expert Insight: The hydrochloride salt form significantly increases the polarity and water solubility of the molecule compared to the free base.[4] Its hygroscopic nature means that prolonged exposure to the atmosphere will lead to water absorption, which can affect accurate weighing and reaction stoichiometry. Always handle it in a dry environment (e.g., glove box or under an inert gas stream) and store it in a desiccator.[5]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound in a practical Q&A format.

Question 1: My crude material is off-color (yellow to brown). What are the likely impurities?

Answer: Discoloration in pyridine derivatives often points to trace impurities that can be highly colored. The potential sources of these impurities depend on the synthetic route but commonly include:

  • Residual Starting Materials: Incomplete reaction can leave behind precursors. For instance, if synthesized from a nitropyridine, residual nitro-aromatics can be yellow.[7]

  • Oxidation Byproducts: Pyridine rings, especially when functionalized, can be susceptible to oxidation over time, leading to colored N-oxides or other degradation products.[8]

  • Regioisomers: Bromination of 3-methoxypyridine can potentially lead to the formation of other bromo-isomers, which may have different chromatographic behavior and stability.[9]

  • Process-Related Impurities: Side reactions during synthesis can generate complex impurities. For example, in related preparations, dipyridyl species or products of over-alkylation have been observed.[10]

Self-Validation Check: Before purification, run a preliminary analysis. A simple Thin Layer Chromatography (TLC) plate can reveal the number of components. A proton NMR (¹H NMR) of the crude material is invaluable for identifying the presence of unreacted starting materials or significant byproducts by comparing it to the reference spectrum of the pure product.

Question 2: Which purification method should I choose? Recrystallization or Chromatography?

Answer: The optimal method depends on the nature of the impurities and the required final purity. Use the following decision workflow to guide your choice.

G start Assess Crude Purity (TLC, ¹H NMR) purity_check Is the major impurity significantly different in polarity? start->purity_check acid_base Consider Acid-Base Extraction to remove non-basic impurities first start->acid_base If non-basic impurities are suspected recrystallize Primary Method: Recrystallization purity_check->recrystallize  Yes   chromatography Primary Method: Flash Chromatography purity_check->chromatography  No / Multiple Impurities   final_polish Consider a final recrystallization 'polish' step post-column chromatography->final_polish For highest purity

Caption: Workflow for selecting a purification method.

  • Recrystallization is the most efficient method for removing small amounts of impurities that have significantly different solubility profiles from the main product. It is excellent for increasing purity from ~95% to >99%.

  • Flash Column Chromatography is necessary when impurities have polarities very similar to the product or when multiple impurities are present.[11]

  • Acid-Base Extraction: If you suspect non-basic organic impurities (e.g., unreacted alkylating agents), you can perform a liquid-liquid extraction. Dissolve the crude salt in water, make the solution basic (e.g., with NaHCO₃ or a mild base) to form the free base, extract the free base into an organic solvent (like EtOAc or DCM), and wash the organic layer. You can then re-form the HCl salt by treating the organic solution with HCl in ether or isopropanol.[12]

Experimental Protocols

Method 1: High-Purity Recrystallization

Causality: Recrystallization works on the principle of differential solubility. An ideal solvent system will dissolve the target compound completely at an elevated temperature but will have very limited solubility for it at low temperatures, while impurities either remain in solution or are insoluble in the hot solvent. For hydrochloride salts, polar protic solvents or mixtures thereof are excellent starting points.[4][13]

Recommended Solvent Systems:

Solvent SystemRationale
Methanol / Diethyl Ether Methanol is a good "solvent" that dissolves the polar salt. Diethyl ether is a non-polar "anti-solvent" that will induce precipitation.
Ethanol / Ethyl Acetate Similar to the above, offering a slightly less polar system which can be fine-tuned.
Isopropanol (IPA) A single solvent system that may work well. Its higher boiling point allows for a greater solubility differential upon cooling.
Water / Acetone Use water as the primary solvent and acetone as the anti-solvent. Be cautious, as the compound is hygroscopic.

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot primary "good" solvent (e.g., methanol) dropwise while heating (e.g., on a hotplate with stirring) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes insoluble impurities and the charcoal. Pre-heating prevents premature crystallization in the funnel.[14]

  • Crystallization:

    • For mixed-solvent systems: While the filtrate is still hot, add the "anti-solvent" (e.g., diethyl ether) dropwise until persistent cloudiness is observed. Add a drop or two of the hot "good" solvent to redissolve the cloudiness.

    • For single-solvent systems: Proceed to the next step.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the yield.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold anti-solvent (or the cold single solvent) to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a gentle temperature (e.g., 40-50°C) to remove all residual solvent.

Troubleshooting Recrystallization:

IssueCauseSolution
"Oiling Out" The solution becomes saturated at a temperature above the compound's melting point.Add more of the "good" solvent to the hot mixture to lower the saturation temperature. Allow the solution to cool more slowly.[14]
No Crystals Form Too much solvent was used, or the solution is supersaturated.Gently boil off some solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[14]
Very Low Yield Too much solvent was used, or the product is still in the mother liquor.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled. The mother liquor can be concentrated to obtain a second, less pure crop of crystals.[14]
Method 2: Flash Column Chromatography

Causality: The hydrochloride salt is highly polar and may interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing. To achieve good separation, the polarity of the mobile phase must be optimized, and the stationary phase's activity must be managed.

G cluster_0 Silica Surface cluster_1 Mobile Phase p1->p2 p2->p3 p3->p4 pyridine Pyridine-H⁺ pyridine->silanol1 Strong Interaction (Peak Tailing) modifier Modifier (e.g., TEA) modifier->silanol2 Blocks Active Sites

Caption: Modifier in chromatography blocks active sites.

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is often sufficient. If tailing is severe, consider using deactivated silica (e.g., treated with triethylamine) or alumina (neutral or basic).

  • Mobile Phase (Eluent) Selection:

    • System: Dichloromethane (DCM) / Methanol or Ethyl Acetate / Methanol are good starting points.

    • Modifier (Crucial): Add a small amount of a modifier to the eluent system to improve peak shape. Common choices include:

      • 0.5-1% Triethylamine (TEA): The basic TEA competes for the acidic sites on the silica gel, preventing the pyridine salt from sticking.[15]

      • 0.5-1% Acetic Acid or Formic Acid: While counterintuitive for a salt, a small amount of acid can sometimes help by keeping the compound fully protonated and preventing unwanted interactions.

  • Slurry Preparation: It is often best to pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). Dissolve your compound in a minimal amount of a polar solvent (like methanol), add a few grams of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing and Running: Pack the column with your chosen stationary phase using the eluent. Carefully add the dry-loaded sample to the top. Elute with your mobile phase system, gradually increasing the polarity (e.g., from 2% MeOH in DCM to 10% MeOH in DCM) if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the triethylamine modifier may require co-evaporation with a solvent like toluene or placing the product under high vacuum.

References

Technical Support Center: Overcoming Reactivity Challenges with 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-methoxypyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering reactivity issues with this versatile but challenging building block. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the common pitfalls and achieve success in your synthetic endeavors.

The low reactivity of this compound stems from a combination of factors: the deactivating effect of the hydrochloride salt, potential catalyst inhibition by the pyridine nitrogen, and the electronic and steric properties of the substituted ring. This guide provides a systematic approach to overcoming these hurdles.

Section 1: The Critical First Step & Core FAQs

This section addresses the most fundamental issues that must be resolved before attempting any transformation.

Q1: My reaction with this compound is not working at all. What is the most common reason for failure?

The primary reason for complete reaction failure is the presence of the hydrochloride salt. The protonated pyridinium nitrogen is highly electron-withdrawing, which significantly deactivates the aromatic ring towards the oxidative addition step required in most palladium-catalyzed cross-coupling reactions. Furthermore, the acidic proton can interfere with basic reagents, and the chloride ion can negatively interact with the catalyst. The pyridine nitrogen's lone pair, once freed, can also act as a ligand for the palladium catalyst, leading to inhibition.[1][2] Therefore, neutralization to the free base is not just recommended; it is essential.

Q2: How should I handle the neutralization of the hydrochloride salt?

You have two primary strategies: pre-reaction neutralization and extraction, or in situ neutralization.

  • Strategy A: Pre-Reaction Neutralization (Recommended for sensitive reactions)

    • Dissolve the this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).

    • Separate the organic layer.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or solid.

    • Use the isolated free base directly in your reaction.

  • Strategy B: In Situ Neutralization (More convenient)

    • Add all solid reagents for your reaction (aryl halide, boronic acid, etc.) to the reaction flask.

    • Add one additional equivalent of the base you are using for the coupling reaction (e.g., K₃PO₄, Cs₂CO₃) to neutralize the hydrochloride salt.

    • Proceed with the addition of solvent and other reagents as per your protocol. This method is often sufficient for robust reactions like Suzuki or Buchwald-Hartwig couplings.

Q3: Even after neutralizing the salt, my cross-coupling reaction is sluggish. What is the next most likely problem?

Catalyst inhibition by the pyridine nitrogen is the second major hurdle.[1] The lone pair on the nitrogen can coordinate strongly to the palladium center, forming a stable but inactive complex. To overcome this, you must use a catalyst system that sterically and electronically disfavors this coordination. The solution is to move away from simple phosphine ligands like triphenylphosphine (PPh₃) and employ bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands form highly active, stable catalysts that sterically shield the palladium center, preventing pyridine binding and promoting the desired catalytic cycle.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides detailed guides for the most common cross-coupling reactions performed with this substrate.

A. Suzuki-Miyaura Coupling

The Suzuki reaction is often challenging due to the electron-rich nature of the 3-methoxypyridine ring, which can slow the oxidative addition step.[3][4] Success hinges on an appropriately activated catalyst system.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-3-methoxypyridine free base (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), and a finely powdered base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4 mol%). Alternatively, use a pre-formed precatalyst like XPhos Pd G3 (2 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 5:1 ratio) is a robust starting point.[1]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Problem Potential Cause Recommended Solution
No Reaction / Low Conversion 1. Inadequate catalyst activity. 2. Insufficiently strong base.1. Switch to a more active ligand (e.g., XPhos, SPhos). Use a precatalyst (e.g., XPhos Pd G3/G4) to ensure efficient generation of the active Pd(0) species.[5] 2. Switch from carbonate bases (e.g., K₂CO₃) to a stronger phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Starting Material Consumed, Low Product Yield 1. Protodeboronation of the boronic acid. 2. Hydrodehalogenation of the aryl bromide.1. Use anhydrous solvents and ensure reagents are dry. Convert the boronic acid to a more stable pinacol boronic ester (Bpin).[4] 2. Ensure rigorous exclusion of oxygen and water. Select ligands that favor reductive elimination over competing pathways.[3]
Homocoupling of Boronic Acid Transmetalation is slow relative to homocoupling.Use a more active catalyst system to accelerate the cross-coupling pathway. Lowering the reaction temperature slightly may also help.[4]
B. Buchwald-Hartwig Amination

This reaction requires a strong base to deprotonate the amine nucleophile. The choice of base, ligand, and solvent is critical to avoid side reactions and achieve high yields.[6]

  • Preparation: To an oven-dried Schlenk flask under Argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).

  • Reagent Addition: Under the inert atmosphere, add the strong base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv.), 4-Bromo-3-methoxypyridine free base (1.0 equiv.), and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Problem Potential Cause Recommended Solution
Low Conversion 1. Base is too weak to deprotonate the amine. 2. Catalyst is inhibited or has decomposed.1. Use a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[6] 2. Switch to a more robust ligand system like RuPhos or BrettPhos, which are designed for challenging aminations.
Decomposition of Starting Material The base is too strong for sensitive functional groups on the amine or aryl halide.Consider a weaker base like Cs₂CO₃ or K₃PO₄, but this may require a higher reaction temperature or a more active catalyst.[7]
Hydrodehalogenation Reduction of the C-Br bond is competing with amination.Ensure strictly anhydrous conditions. A change in ligand may be required to alter the kinetics of the catalytic cycle.[3]
C. Sonogashira Coupling

Sonogashira couplings are sensitive to both catalyst inhibition and the quality of the copper co-catalyst. Rigorous exclusion of oxygen is critical to prevent side reactions like Glaser coupling (alkyne homodimerization).[7]

  • Preparation: To a dry Schlenk flask, add 4-Bromo-3-methoxypyridine free base (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(PPh₃)₂, 2.5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly degas by performing at least three vacuum/backfill cycles with Argon.

  • Reagent Addition: Add an anhydrous, degassed solvent like DMF or triethylamine (Et₃N). Add the terminal alkyne (1.2-1.5 equiv.) and an amine base (e.g., Et₃N or DIPEA, 2-3 equiv.) if it is not used as the solvent.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on alkyne reactivity.

  • Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, dilute with an organic solvent, wash with aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Purification: Dry, concentrate, and purify the product by column chromatography.

Problem Potential Cause Recommended Solution
No Reaction 1. Inactive copper(I) salt. 2. Catalyst inhibition.1. Use freshly purchased, high-purity CuI. Some batches can be inactive due to oxidation. 2. For this pyridine substrate, consider a copper-free Sonogashira protocol using a more robust palladium/ligand system (e.g., Pd(OAc)₂/SPhos) and a strong base.
Glaser Homocoupling (Alkyne Dimer) is the Main Product Presence of oxygen.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[7] Reducing the copper loading can sometimes help.[7]
Low Yield Poor solubility of reagents or salts.Using a co-solvent like DMF or NMP can improve solubility and reaction rates, especially for less reactive bromides.[8]
Section 3: Navigating Nucleophilic Aromatic Substitution (SNAr)

Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for functionalizing 4-Bromo-3-methoxypyridine?

SNAr on a pyridine ring is electronically favored at the C-2 and C-4 positions, as the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex).[9][10][11] However, 4-Bromo-3-methoxypyridine presents two significant disadvantages for this pathway:

  • Activating Group: The reaction requires a strong electron-withdrawing group (like -NO₂) ortho or para to the leaving group to stabilize the intermediate.[11][12] The 3-methoxy group is electron-donating, which destabilizes the intermediate and strongly disfavors the SNAr mechanism.

  • Leaving Group Position: While the bromine is at the activated C-4 position, the lack of an additional activating group makes the reaction difficult.

Therefore, SNAr is generally a low-yielding and challenging pathway for this specific substrate and typically requires harsh conditions (e.g., high temperatures, very strong nucleophiles). Palladium-catalyzed cross-coupling reactions are almost always a more efficient and reliable method for functionalization.

Section 4: Visualization of Key Concepts

To aid in experimental design and troubleshooting, we have prepared diagrams illustrating critical workflows and mechanisms.

G cluster_start Initial Setup cluster_troubleshoot Troubleshooting Workflow cluster_end Outcome start Start with 4-Bromo-3-methoxypyridine HCl neutralize Is the HCl salt fully neutralized (in situ or pre-extracted)? start->neutralize catalyst Is the Pd-catalyst system robust? (Bulky, electron-rich ligand) neutralize->catalyst Yes failure Continue Optimization / Re-evaluate Strategy neutralize->failure No conditions Are reaction conditions optimized? (Base, Solvent, Temp.) catalyst->conditions Yes catalyst->failure No success Successful Reaction conditions->success Yes conditions->failure No

Caption: Troubleshooting workflow for reactions with 4-Bromo-3-methoxypyridine HCl.

G L2Pd(0) L2Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X L2Pd(0)->Ar-Pd(II)-X Oxidative Addition (Often slow for this substrate) Ar-Pd(II)-Nu Ar-Pd(II)-Nu Ar-Pd(II)-X->Ar-Pd(II)-Nu Transmetalation (Suzuki) or Amine Coordination (B-H) X-M X-M Ar-Pd(II)-Nu->L2Pd(0) Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)-Nu->Ar-Nu Product Formation Ar-X Ar-X Nu-M Nu-M

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Solvent Effects on Reactions with 4-Bromo-3-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-Bromo-3-methoxypyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions, with a specific focus on the critical role solvents play in determining reaction outcomes. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common inquiries regarding the handling and reactivity of this compound.

Question 1: What is the significance of the "hydrochloride" in the reagent's name and how does it affect my reaction?

Answer: The "hydrochloride" indicates that the compound is supplied as a salt. The basic nitrogen atom of the pyridine ring has been protonated by hydrochloric acid to form a pyridinium chloride salt.[1][2] This has two immediate, critical consequences for your experiment:

  • Reactivity: The lone pair of electrons on the pyridine nitrogen is no longer available. In its salt form, the nitrogen is positively charged, making the pyridine ring significantly more electron-poor and deactivated towards certain reactions. For transformations requiring a neutral pyridine ring, such as many palladium-catalyzed cross-couplings, this proton must be removed.

  • Solubility: The salt form generally imparts higher solubility in polar protic solvents (like water or ethanol) and lower solubility in nonpolar organic solvents (like toluene or hexanes) compared to the corresponding free base.

Question 2: Do I need to neutralize this compound before using it?

Answer: It depends on your reaction conditions, but in most cases, neutralization is essential for successful reactivity.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): Yes. The reaction requires a neutral, electron-rich pyridine ring to participate effectively in the catalytic cycle. The base used in the coupling reaction (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is typically sufficient to neutralize the hydrochloride in situ. However, you must account for this by using at least one extra equivalent of base relative to your catalytic needs.

  • For Nucleophilic Aromatic Substitution (SNAr): Neutralization is also typically required. While the pyridinium salt form makes the ring more electrophilic, it can also complicate the reaction with nucleophiles that are also bases. It is standard practice to use the free base form for these reactions.

A pre-reaction neutralization and extraction can be performed if you need to isolate the free base. A common method involves dissolving the salt in a saturated aqueous bicarbonate solution and extracting the neutral 4-Bromo-3-methoxypyridine with a solvent like dichloromethane (DCM) or ethyl acetate.[3]

Question 3: What is the difference between polar protic and polar aprotic solvents, and why is the choice critical for this substrate?

Answer: This distinction is one of the most important factors in controlling your reaction's success.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[4][5] They are excellent at stabilizing charged species, including carbocation intermediates (favoring SN1 pathways) and anionic leaving groups. However, they can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which deactivates the nucleophile and slows down reactions like SN2 and SNAr.[6][7]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile, THF, 1,4-dioxane) have large dipole moments but lack O-H or N-H bonds.[4] They are poor hydrogen bond donors. They can dissolve ionic compounds, solvating the cation well, but they leave the anion relatively "naked" and highly reactive.[5][6] This makes them ideal for promoting reactions that depend on a strong, anionic nucleophile, such as SN2 and SNAr.[8]

The choice between them can dramatically alter reaction rates and even steer the reaction down a completely different mechanistic pathway.

Question 4: Which solvents are typically recommended for common cross-coupling reactions with 4-Bromo-3-methoxypyridine?

Answer: The optimal solvent depends on the specific type of cross-coupling reaction. A review of palladium-catalyzed cross-coupling reactions highlights that solvent choice is far from trivial and can fundamentally influence the catalyst's performance.[9]

  • Suzuki-Miyaura Coupling: A mixture of a nonpolar or moderately polar aprotic solvent with water is very common. Typical systems include 1,4-Dioxane/Water , Toluene/Water , or THF/Water .[10] The organic solvent dissolves the aryl halide and catalyst, while the water is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄). The choice can be complex; some polar aprotic solvents like DMF and acetonitrile have been shown to alter selectivity in certain Suzuki couplings.[11][12]

  • Buchwald-Hartwig Amination: Relatively non-polar, anhydrous aprotic solvents are strongly preferred. Toluene is the most common and often the best choice.[13] 1,4-Dioxane and THF are also frequently used.[14] The use of protic solvents is generally avoided as they can interfere with the strongly basic conditions and the catalyst.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling of this compound is giving a very low yield, with mostly starting material recovered. I'm using a standard palladium catalyst and base. Could the solvent be the problem?

Answer: Yes, solvent-related issues are a primary cause of failure in cross-coupling reactions. Here’s a breakdown of potential causes and a workflow for optimization.

Causality Analysis:

  • Insufficient Base Neutralization & Solubility: Your base (e.g., K₂CO₃) must first neutralize the hydrochloride before it can participate in the catalytic cycle's transmetalation step. If the base is not sufficiently soluble, both processes will be inefficient.

  • Poor Reagent Solubility: If the 4-Bromo-3-methoxypyridine (as the free base), boronic acid, or catalyst complex has poor solubility in your chosen solvent at the reaction temperature, the reaction will be extremely slow or stall completely.

  • Catalyst Deactivation: The presence of oxygen can deactivate the active Pd(0) catalyst. Solvents that have not been properly degassed are a major source of oxygen contamination.

  • Suboptimal Polarity: The solvent polarity affects the stability of intermediates in the catalytic cycle. A solvent that is too nonpolar may not support the ionic intermediates, while a highly coordinating solvent (like DMF or DMSO) can sometimes inhibit the catalyst by binding too strongly to the palladium center.

Troubleshooting Protocol:
  • Verify Base Stoichiometry: Ensure you are using at least one extra equivalent of base to neutralize the hydrochloride salt, in addition to the 2-3 equivalents required for the coupling itself.

  • Optimize the Solvent System:

    • For Suzuki couplings, if using a single organic solvent, switch to a biphasic system like 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water . The aqueous phase is crucial for dissolving the base.

    • For Buchwald-Hartwig aminations, ensure your solvent (e.g., Toluene) is strictly anhydrous.

  • Ensure Proper Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Screen Solvents Systematically: If problems persist, perform a systematic screen of common solvent systems.

Troubleshooting Decision Tree

G start Low Yield in Cross-Coupling check_base Is Base Stoichiometry Correct? (>=1 eq. for HCl + 2-3 eq. for reaction) start->check_base check_base->check_base check_solubility Are all reagents soluble at reaction temp? check_base->check_solubility Yes check_degas Was the solvent thoroughly degassed? check_solubility->check_degas Yes screen_solvents Systematically Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O) check_solubility->screen_solvents No check_degas->check_degas check_catalyst Consider Catalyst/Ligand (e.g., XPhos, SPhos) check_degas->check_catalyst Yes success Reaction Optimized screen_solvents->success check_catalyst->success

Fig 1. Troubleshooting workflow for low cross-coupling yield.
Issue 2: Significant Formation of 3-Methoxypyridine (Debromination)

Question: I am attempting a Suzuki coupling, but a major byproduct is the debrominated starting material, 3-methoxypyridine. How can the solvent influence this side reaction?

Answer: The formation of this hydrodehalogenation product is a common side reaction, often exacerbated by solvent choice and reaction kinetics.

Causality Analysis:

  • Proton Source: Protic solvents (water, alcohols) are direct sources of protons that can lead to quenching of the organopalladium intermediate before it undergoes reductive elimination, resulting in the debrominated product. While water is often necessary for Suzuki reactions, its concentration can be optimized.

  • Slow Reductive Elimination: If the desired cross-coupling is slow relative to the rate of side reactions, debromination can become dominant. This can be caused by a suboptimal solvent that does not facilitate the key steps in the catalytic cycle efficiently. For example, in some Stille couplings, solvents like DMF lead to more dehalogenation than toluene.[15]

Troubleshooting Protocol:
  • Minimize Protic Solvent: If using a biphasic system, reduce the proportion of the protic component (e.g., move from a 4:1 to a 10:1 ratio of Dioxane:Water).

  • Switch to a Non-Aqueous System: Consider using a stronger, more soluble organic base like K₃PO₄ with a less polar solvent like Toluene, which may reduce the need for a protic co-solvent.

  • Increase Reaction Rate: A faster reaction will outcompete the side reaction. This can often be achieved by switching to a solvent system known to promote higher rates, often in combination with more active, bulky phosphine ligands (e.g., SPhos, XPhos). Systems like t-BuOH/H₂O have proven effective for similar substrates.[15]

Issue 3: Sluggish Nucleophilic Aromatic Substitution (SNAr) Reaction

Question: My SNAr reaction between 4-Bromo-3-methoxypyridine and a secondary amine is very slow, even at high temperatures. I am using ethanol as a solvent. What am I doing wrong?

Answer: Your choice of a polar protic solvent is likely the primary reason for the slow reaction rate.

Causality Analysis:

SNAr reactions proceed via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex . The stability of this intermediate is key to the reaction's success.

  • Nucleophile Deactivation: Your polar protic solvent (ethanol) is forming strong hydrogen bonds with your amine nucleophile. This "solvation cage" stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the pyridine ring.[6][16]

  • Intermediate Stabilization: While a polar solvent is needed to stabilize the charged Meisenheimer complex, aprotic solvents do this best without deactivating the nucleophile. Polar aprotic solvents effectively stabilize the charged complex, favoring the forward reaction, without impeding the initial nucleophilic attack.[17][18]

Troubleshooting Protocol:
  • Switch to a Polar Aprotic Solvent: The single most effective change is to switch to a polar aprotic solvent. DMSO or DMF are the gold standards for promoting SNAr reactions. Acetonitrile is another good option. These solvents will solvate the counter-ion of your nucleophile but will leave the nucleophile itself highly reactive.

  • Ensure Anhydrous Conditions: Water contamination can act as a competing nucleophile or interfere with the reaction. Use anhydrous solvents for best results.

Visualizing Solvent Effects on Nucleophiles

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 δ+H Nu_protic->H1 H2 δ+H Nu_protic->H2 H3 δ+H Nu_protic->H3 H4 δ+H Nu_protic->H4 O1 δ-O-Me H1->O1 O2 δ-O-Me H2->O2 O3 δ-O-Me H3->O3 O4 δ-O-Me H4->O4 label_protic Nucleophile is 'caged' by H-bonding, reducing its reactivity. Nu_aprotic Nu⁻ label_aprotic Nucleophile is 'naked' and highly reactive.

Fig 2. Contrasting solvation of a nucleophile in protic vs. aprotic media.

Part 3: Data Tables & Protocols

Table 1: Properties of Common Solvents and Their Suitability
SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for 4-Bromo-3-methoxypyridine Reactions
Toluene Nonpolar Aprotic2.4111Excellent for Buchwald-Hartwig; Good for Suzuki (often with co-solvent)
1,4-Dioxane Polar Aprotic2.3101Excellent for Suzuki (with water); Good for Buchwald-Hartwig
THF Polar Aprotic7.666Good for many cross-couplings, but low boiling point limits temperature
Acetonitrile (MeCN) Polar Aprotic37.582Good for SNAr; Use with caution in Suzuki as it can alter selectivity[12]
DMF Polar Aprotic36.7153Excellent for SNAr; Can be used in cross-coupling but may inhibit catalyst
DMSO Polar Aprotic46.7189Excellent for SNAr; Generally avoided for Pd-coupling due to high boiling point and potential sulfur coordination
Ethanol (EtOH) Polar Protic24.578Poor for SNAr/Buchwald-Hartwig; Can be a co-solvent in Suzuki but may promote debromination
Water (H₂O) Polar Protic80.1100Essential co-solvent for dissolving bases in Suzuki; Not used as primary solvent
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup add_solids 1. Add solids to flask: - 4-Bromo-3-methoxypyridine HCl - Boronic Acid (1.2 eq) - Base (3.0 eq) add_solvent 2. Add degassed solvents (Dioxane/Water 4:1) add_solids->add_solvent degas_mixture 3. Degas mixture again (Ar bubble, 15 min) add_solvent->degas_mixture add_catalyst 4. Add Pd catalyst under Ar degas_mixture->add_catalyst heat 5. Heat to 90-100 °C (Monitor by TLC/LCMS) add_catalyst->heat workup 6. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine heat->workup purify 7. Dry (Na2SO4), Filter, Concentrate, & Purify (Column Chromatography) workup->purify

Fig 3. Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 ratio, to make a ~0.2 M solution with respect to the starting material). Bubble argon through the stirred mixture for another 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Preventing decomposition of 4-Bromo-3-methoxypyridine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Bromo-3-methoxypyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to ensure the stability and successful reaction of this compound, minimizing decomposition and maximizing yields.

Introduction: Understanding the Stability of this compound

This compound is a valuable heterocyclic intermediate. The hydrochloride salt form is supplied to enhance stability and improve handling characteristics compared to the free base. Protonation of the pyridine nitrogen mitigates its propensity to coordinate with and inhibit metal catalysts, a common issue with pyridine-containing substrates in cross-coupling reactions.[1][2] However, the molecule's reactivity profile presents specific challenges that can lead to decomposition if not properly managed. The primary pathways of degradation include hydrodehalogenation (loss of bromine) and, to a lesser extent, hydrolysis of the methoxy group.

This guide provides a structured approach to identifying and preventing these common failure modes in critical applications like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Instability Pathways

This diagram illustrates the two main decomposition routes for 4-Bromo-3-methoxypyridine during a typical cross-coupling reaction. Understanding these pathways is the first step in effective troubleshooting.

A 4-Bromo-3-methoxypyridine (Starting Material) B Desired Cross-Coupled Product A->B Successful Reaction (e.g., Suzuki, Buchwald-Hartwig) C Hydrodehalogenation (Debromination) A->C Common Side Reaction (H source: solvent, water, etc.) E Hydrolysis of Methoxy Group A->E Under harsh basic or acidic conditions D 3-Methoxypyridine (Byproduct) C->D F 4-Bromo-3-hydroxypyridine (Byproduct) E->F

Caption: Key decomposition pathways of 4-Bromo-3-methoxypyridine.

Troubleshooting Guide: Cross-Coupling Reactions

This section is formatted as a series of questions and answers to directly address common problems encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.

Issue 1: Low Yield of Desired Product with Significant Formation of 3-Methoxypyridine

Q: My reaction is primarily yielding the debrominated byproduct, 3-methoxypyridine. What is causing this hydrodehalogenation, and how can I prevent it?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced instead of coupled.[3] For bromopyridines, this can be particularly problematic.[4]

Root Causes & Solutions:

  • Hydrogen Source: The hydrogen atom can come from various sources, including solvent (e.g., alcohols, THF), water, or even the phosphine ligands.[5]

    • Solution: Use anhydrous, rigorously degassed solvents. While a small amount of water can sometimes be beneficial in Suzuki reactions, excess water can promote hydrodehalogenation. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane or toluene.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. Some catalyst systems are more prone to promoting hydrodehalogenation.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote rapid oxidative addition and reductive elimination, outcompeting the hydrodehalogenation pathway. For Suzuki and Buchwald-Hartwig reactions, ligands like SPhos, XPhos, and RuPhos are often effective.[1]

  • Base Selection: The strength and type of base can influence the reaction outcome.

    • Solution: A weaker base may be preferable if hydrodehalogenation is a major issue. While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, they can sometimes promote decomposition. Consider screening bases like K₃PO₄ or Cs₂CO₃.[6]

  • Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to increased byproduct formation.

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid over-exposure to reaction conditions.

ParameterRecommendation to Minimize HydrodehalogenationRationale
Solvent Anhydrous, degassed dioxane or tolueneMinimizes the presence of hydrogen donors.[5]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates the desired catalytic cycle over side reactions.[1]
Base K₃PO₄, Cs₂CO₃Milder conditions can suppress reductive pathways.[6]
Temperature 80-100 °C (optimize)Avoids thermal decomposition and reduces the rate of side reactions.
Issue 2: Reaction Stalls or Fails to Initiate

Q: My reaction is not proceeding, and I am recovering my starting material. What are the likely causes?

A: Reaction failure with pyridine-containing substrates often points to catalyst inhibition or suboptimal reaction conditions.

Root Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: Even as a hydrochloride salt, some free base may be present, which can coordinate to the palladium center and inhibit its activity.[2]

    • Solution: Ensure you are using a sufficient amount of base to neutralize the hydrochloride and deprotonate the coupling partner (e.g., amine in Buchwald-Hartwig) or facilitate transmetalation (in Suzuki). Using a slight excess of base (2.5-3.0 equivalents) is often recommended.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring may be less reactive towards oxidative addition.

    • Solution: As with hydrodehalogenation, bulky, electron-rich ligands can facilitate this key step. Additionally, ensure your palladium precatalyst is properly activated to the Pd(0) state. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a system that readily generates Pd(0) (e.g., Pd₂(dba)₃ with a phosphine ligand) can be beneficial.[7]

  • Poor Solubility: The hydrochloride salt may have limited solubility in common organic solvents.

    • Solution: The addition of a co-solvent like water or DMF can improve solubility.[6] In Suzuki reactions, a biphasic system (e.g., dioxane/water) is often effective. Ensure vigorous stirring to promote mixing between phases.

Frequently Asked Questions (FAQs)

Q1: Do I need to free-base the this compound before use?

No, it is generally not necessary and often disadvantageous. The hydrochloride form protects the pyridine nitrogen from coordinating to the palladium catalyst. The base used in the cross-coupling reaction is typically sufficient to neutralize the HCl and generate the free base in situ.

Q2: What is the recommended storage condition for this compound?

Store this compound in a refrigerator (2-8 °C), under an inert atmosphere (argon or nitrogen), and protected from moisture. This minimizes the risk of hydrolysis and other degradation pathways.

Q3: I suspect the methoxy group is being cleaved. How can I confirm this and prevent it?

Cleavage of the methoxy group would result in 4-Bromo-3-hydroxypyridine. This is more likely under harsh acidic or basic conditions, especially at elevated temperatures.

  • Detection: This byproduct can be identified by LC-MS (looking for the corresponding molecular ion peak) or by ¹H NMR (disappearance of the methoxy singlet and appearance of a broad hydroxyl proton).

  • Prevention: Avoid excessively strong bases or acids. If using a strong base like an alkoxide, ensure the reaction is run at the lowest possible temperature. If possible, opt for carbonate or phosphate bases.

Q4: Can I protect the pyridine nitrogen if catalyst inhibition is a persistent problem?

While using the hydrochloride salt is a form of in situ protection, explicit protection is generally not required for cross-coupling. If you are performing other transformations, such as lithiation, where the pyridine nitrogen's basicity is problematic, forming a pyridinium salt with an N-oxide or an N-alkyl group can be a viable strategy, though this adds extra steps to your synthesis.[8][9]

Q5: What analytical techniques are best for monitoring the reaction?

  • Thin-Layer Chromatography (TLC): Good for qualitative monitoring of the consumption of starting material and formation of the product. Staining with potassium permanganate can help visualize spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for monitoring these reactions. It allows you to track the starting material, desired product, and key byproducts like the debrominated and hydrolyzed species by their mass-to-charge ratios.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products and byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product after purification and can be used to analyze crude reaction mixtures to determine the ratio of products to byproducts.[11]

Optimized Protocols

The following are starting-point protocols for common reactions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.

A 1. Setup - Add 4-bromo-3-methoxypyridine HCl (1.0 eq), boronic acid (1.2 eq), and base (K3PO4, 2.5 eq) to a dry Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (3x). A->B C 3. Add Catalyst & Solvent - Add Pd catalyst (e.g., PdCl2(dppf), 3 mol%) and degassed 1,4-dioxane/water (4:1). B->C D 4. Reaction - Heat the mixture at 90-100 °C with vigorous stirring. - Monitor by LC-MS. C->D E 5. Workup - Cool to RT. - Dilute with ethyl acetate. - Wash with water and brine. D->E F 6. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.

  • Reaction Setup: To a dry, oven-baked Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 2.5 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%). Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxypyridine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into scaling up this important synthesis. As a key intermediate in the development of various pharmaceutical compounds, including Zolpidem, mastering its synthesis is crucial for ensuring a reliable supply chain for advanced drug candidates.

The electrophilic bromination of the 3-methoxypyridine ring presents a classic challenge of regioselectivity and reaction control. This document provides a structured approach to navigate these challenges, moving from frequently asked questions to a detailed troubleshooting guide and validated protocols.

Overall Synthesis Workflow

The process involves a regioselective bromination of 3-methoxypyridine, followed by an aqueous workup to isolate the free base, and subsequent conversion to the stable hydrochloride salt.

Synthesis_Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Salt Formation A 3-Methoxypyridine C Electrophilic Bromination (Controlled Temperature) A->C B N-Bromosuccinimide (NBS) in Acetonitrile B->C D Reaction Quench (e.g., Na2S2O3 soln) C->D E Basification & Extraction (e.g., NaOH / EtOAc) D->E F Isolation of Free Base (4-Bromo-3-methoxypyridine) E->F G Dissolution in Solvent (e.g., Isopropanol) F->G H Addition of HCl (e.g., HCl in IPA) G->H I Precipitation & Filtration H->I J Final Product 4-Bromo-3-methoxypyridine HCl I->J

Caption: High-level workflow for the synthesis of 4-Bromo-3-methoxypyridine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable route for synthesizing 4-Bromo-3-methoxypyridine? The most prevalent method is the direct electrophilic bromination of 3-methoxypyridine. The key to success is the choice of brominating agent and control of reaction conditions to ensure high regioselectivity for the 4-position.

Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)? While elemental bromine can be used, NBS is highly recommended, especially for scale-up, for several reasons[1]:

  • Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than highly corrosive and volatile liquid bromine[2][3].

  • Reaction Control: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This minimizes the potent, often uncontrolled reactivity seen with bulk bromine addition and reduces the formation of poly-brominated byproducts[1].

  • Selectivity: The controlled release of bromine from NBS often leads to higher selectivity in sensitive substrates like substituted pyridines.

Q3: What is the directing effect of the methoxy group in this reaction? The methoxy group (-OCH₃) at the 3-position is an activating, ortho, para-director for electrophilic aromatic substitution. It directs the incoming electrophile (Br⁺) to positions 2, 4, and 6. The 4-position is sterically the most accessible and electronically favored (para to the methoxy group), making it the major product. The pyridine nitrogen is a deactivating group, which makes this reaction less facile than on a simple anisole ring, but the methoxy group's activation is sufficient to drive the reaction forward under mild conditions.

Q4: How is the final hydrochloride salt typically formed and why is it necessary? The hydrochloride salt is typically formed by dissolving the purified free base (4-Bromo-3-methoxypyridine) in a suitable solvent like isopropanol (IPA) or ethyl acetate (EtOAc) and adding a solution of hydrogen chloride (e.g., HCl in IPA or gaseous HCl). The salt is generally a stable, crystalline solid that is easier to handle, store, and purify than the free base, which may be an oil or low-melting solid. The product is commercially available as the hydrochloride salt[4][5].

Q5: What are the critical safety precautions for this synthesis?

  • NBS Handling: NBS is an irritant. Always handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat[3].

  • Exothermic Reaction: The bromination reaction can be exothermic. When scaling up, ensure the reactor is equipped with adequate cooling and temperature monitoring. Add the NBS portion-wise or as a solution to maintain control[2][6].

  • Workup: The workup involves base addition, which can also be exothermic. Ensure slow, controlled addition with cooling.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal analysis and actionable solutions.

Problem: Low or no conversion of 3-methoxypyridine.

  • Possible Cause 1: Inactive N-Bromosuccinimide (NBS).

    • Explanation: NBS can degrade over time, especially if exposed to light or moisture, appearing off-white or brown due to the formation of bromine. Impure NBS may give unreliable results[6].

    • Solution: Use freshly opened or purified NBS. NBS can be purified by recrystallization from hot water (e.g., 10 g NBS in 100 mL of water at 90-95 °C), followed by vacuum drying[6]. The purity can be verified by titration[2].

  • Possible Cause 2: Sub-optimal reaction temperature.

    • Explanation: While the reaction is often exothermic, it still requires sufficient thermal energy to overcome the activation barrier, especially given the deactivated nature of the pyridine ring.

    • Solution: Ensure the reaction temperature is maintained within the optimal range. While initial addition of NBS may be done at a lower temperature for control, the reaction is often run at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to ensure completion[7]. Monitor the reaction progress using TLC or HPLC.

Problem: Significant formation of isomers or poly-brominated byproducts.

  • Possible Cause 1: Incorrect stoichiometry of the brominating agent.

    • Explanation: Using a large excess of NBS can lead to the formation of di-brominated species.

    • Solution: Use a carefully controlled stoichiometry, typically ranging from 1.0 to 1.1 equivalents of NBS. In some cases, using slightly less than one equivalent can maximize selectivity for the mono-brominated product at the cost of full conversion[8].

  • Possible Cause 2: Reaction temperature is too high.

    • Explanation: Higher temperatures can reduce the selectivity of the reaction, leading to the formation of minor isomers (e.g., bromination at the 2- or 6-position).

    • Solution: Maintain strict temperature control throughout the addition and reaction period. A controlled, slow addition of the brominating agent is critical to prevent temperature spikes.

Problem: Difficulties during aqueous workup and extraction.

  • Possible Cause 1: Incorrect pH for extraction.

    • Explanation: 4-Bromo-3-methoxypyridine is a basic compound. To extract it into an organic solvent, it must be in its free base form. If the aqueous layer is acidic, the product will remain in the aqueous layer as the protonated pyridinium salt.

    • Solution: After quenching the reaction, adjust the pH of the aqueous layer to >9 with a suitable base (e.g., NaOH, K₂CO₃). Confirm the pH with a pH meter or test strips before extraction.

  • Possible Cause 2: Emulsion formation.

    • Explanation: On a large scale, vigorous mixing of aqueous and organic layers containing salts and basic pyridine compounds can lead to stable emulsions.

    • Solution: To break emulsions, try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of a filter aid like Celite® can be effective. Allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can also help.

Problem: Product isolation and purification issues.

  • Possible Cause 1: Incomplete precipitation of the hydrochloride salt.

    • Explanation: The solubility of the HCl salt is highly dependent on the solvent system. If the solvent is too polar, the salt will not precipitate completely, leading to low isolated yield.

    • Solution: Use a non-polar or moderately polar solvent for the precipitation. Common choices include isopropanol, ethyl acetate, or a mixture of an alcohol with an ether like MTBE or diethyl ether to act as an anti-solvent. Ensure the HCl solution is added slowly to a cooled solution of the free base to promote the formation of well-defined crystals.

  • Possible Cause 2: Product is an oil or waxy solid instead of a crystalline powder.

    • Explanation: This is often due to residual solvent or impurities co-precipitating with the product.

    • Solution: Ensure the free base is of high purity before salt formation. If necessary, purify the free base via flash column chromatography or vacuum distillation. When forming the salt, trituration of the initial precipitate with a non-polar solvent (e.g., heptane or diethyl ether) can help remove impurities and induce crystallization.

Troubleshooting Logic Diagram: Low Yield

Troubleshooting_Low_Yield cluster_reaction Reaction Phase Issues cluster_workup Workup & Isolation Phase Issues Start Low Yield of 4-Bromo-3-methoxypyridine HCl Check_IPC Check In-Process Control (IPC) (TLC/HPLC) of crude reaction Start->Check_IPC Low_Conversion Low Conversion of Starting Material Check_IPC->Low_Conversion Low Conversion Good_Conversion Good Conversion, but low isolated yield Check_IPC->Good_Conversion Good Conversion Check_NBS Is NBS pure and active? (Recrystallize if needed) Low_Conversion->Check_NBS Check_Temp Was reaction temp optimal? (e.g., 40-50°C) Check_NBS->Check_Temp Yes End Optimize Conditions & Repeat Check_Temp->End Yes Check_pH Was workup pH > 9 during extraction? Good_Conversion->Check_pH Check_Precip Was salt precipitation complete? (Check solvent system) Check_pH->Check_Precip Yes Check_Precip->End Yes

Caption: Decision tree for troubleshooting low yield scenarios.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 4-Bromo-3-methoxypyridine

  • Materials:

    • 3-Methoxypyridine (10.9 g, 100 mmol)

    • N-Bromosuccinimide (18.7 g, 105 mmol, 1.05 eq)

    • Acetonitrile (200 mL)

    • 10% aq. Sodium thiosulfate solution

    • 2M aq. Sodium hydroxide solution

    • Ethyl acetate or Dichloromethane (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with 3-methoxypyridine and acetonitrile.

    • Stir the solution at room temperature to ensure homogeneity.

    • Add the N-Bromosuccinimide (NBS) portion-wise over 30-45 minutes, monitoring the internal temperature. Use an ice bath to maintain the temperature below 40 °C. The reaction is exothermic.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to 10 °C and quench by slowly adding 100 mL of 10% aqueous sodium thiosulfate solution to destroy any remaining active bromine.

    • Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

    • Add 150 mL of ethyl acetate and 150 mL of water. Adjust the pH of the aqueous layer to ~10 with 2M NaOH solution.

    • Separate the organic layer. Extract the aqueous layer two more times with 75 mL of ethyl acetate.

    • Combine the organic extracts, wash with 100 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-3-methoxypyridine as an oil or low-melting solid.

Protocol 2: Formation and Isolation of this compound

  • Materials:

    • Crude 4-Bromo-3-methoxypyridine (from Protocol 1)

    • Isopropanol (IPA)

    • 2M HCl in Isopropanol (or other suitable ethereal HCl solution)

    • Heptane or Diethyl Ether (for washing)

  • Procedure:

    • Dissolve the crude 4-Bromo-3-methoxypyridine in a minimal amount of isopropanol (approx. 3-4 mL per gram of crude product).

    • Cool the solution in an ice bath to 0-5 °C with stirring.

    • Slowly add the 2M HCl in isopropanol solution dropwise. A white precipitate should form immediately. Continue adding until the pH of the solution is acidic (check with pH paper on a wet glass rod).

    • Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol, followed by a wash with cold heptane or diethyl ether to remove residual impurities and aid in drying.

    • Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white crystalline solid.

Data Summary

ParameterReagent/ConditionRationale & E-E-A-T Insights
Brominating Agent N-Bromosuccinimide (NBS)Expertise: Provides a controlled, low concentration of Br⁺, enhancing selectivity. Trustworthiness: Safer to handle and more predictable on a large scale than Br₂[1][2].
Stoichiometry 1.0 - 1.1 equivalents NBSExpertise: A slight excess ensures full conversion without significant over-bromination. Fine-tuning is key for process optimization[8].
Solvent Acetonitrile (MeCN)Expertise: A polar aprotic solvent that effectively dissolves reagents and is relatively inert under reaction conditions.
Temperature 20 - 40 °CExpertise: Balances reaction rate with selectivity. Trustworthiness: Requires active cooling during NBS addition on scale-up to prevent thermal runaway and byproduct formation[2].
Workup Quench Sodium thiosulfate (Na₂S₂O₃)Expertise: Reliably neutralizes unreacted NBS and Br₂, preventing unwanted reactions during workup. Trustworthiness: A standard and self-validating quenching procedure.
Salt Formation Solvent Isopropanol (IPA)Expertise: The product HCl salt has low solubility in IPA, ensuring high recovery upon precipitation. Trustworthiness: A robust and scalable method for isolating the final product.

References

Technical Support Center: A Troubleshooting Guide for Cross-Coupling Reactions of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-methoxypyridine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and materials science. Its functionalization via palladium-catalyzed cross-coupling reactions is a key strategy for accessing complex molecular architectures. However, researchers frequently encounter challenges stemming from the inherent properties of the pyridine scaffold and the presence of the hydrochloride salt. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, grounding practical advice in established mechanistic principles.

Foundational Concepts: Understanding the Challenges

Before diving into specific problems, it's crucial to understand the core issues associated with this substrate. Success in troubleshooting comes from recognizing how these factors influence the catalytic cycle.

  • The Hydrochloride Salt: The starting material is a salt. The protonated pyridine nitrogen renders the compound more stable and often improves solubility in polar solvents. However, this proton must be neutralized by a base before any catalytic activity can begin. Failure to account for this is the most common reason for complete reaction failure. You must add at least one full equivalent of base just to generate the free pyridine before the catalytic amount of base can participate in the reaction.

  • Pyridine Inhibition: The nitrogen lone pair of the free pyridine can coordinate strongly to the palladium catalyst.[1][2][3][4] This coordination can sequester the active catalyst, leading to low conversion or complete reaction stalling. The choice of bulky ancillary ligands is a primary strategy to mitigate this inhibition.[1][3]

  • Substrate Electronics: The methoxy group at the 3-position is electron-donating, which can make the C-Br bond at the 4-position slightly less reactive toward oxidative addition compared to electron-deficient systems.[5]

Troubleshooting FAQs: From Reaction Failure to Optimization

Section 1: The Primary Issue - Low or No Product Conversion

Q1: My reaction has failed completely. I see only starting material. What are the first things I should check?

This is a common and frustrating issue, often pointing to a fundamental problem with the reaction setup rather than a subtle optimization need.

Answer:

  • Base Stoichiometry (The HCl Salt): Did you add at least one extra equivalent of base to neutralize the hydrochloride salt? Your catalytic base (e.g., K₂CO₃, NaOtBu) will be consumed by the acidic proton on the pyridine before it can participate in the catalytic cycle. Solution: Always add n+1 equivalents of base, where n is the number of equivalents required for the catalytic cycle itself. For example, if a standard Suzuki protocol calls for 2 equivalents of K₂CO₃, you must use at least 3 equivalents for this substrate.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing allows oxygen to oxidatively degrade the catalyst and can promote unwanted side reactions like the homocoupling of boronic acids.[3][4] Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[6] Assemble your reaction under a positive pressure of inert gas.

  • Reagent Quality: Are your other reagents (e.g., boronic acid, amine) pure and dry? Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation.[3][9] Solution: Use high-purity reagents. If you suspect your boronic acid has degraded, consider converting it to a more stable pinacol boronate ester.[3][9] Ensure solvents are anhydrous.

Q2: I'm getting low yields in my Suzuki-Miyaura coupling. How can I improve conversion?

Answer:

Once you've confirmed the basics from Q1, low yield in a Suzuki coupling often points to issues within the catalytic cycle, specifically transmetalation or catalyst inhibition.

  • Ligand Choice is Critical: Standard ligands like PPh₃ may be insufficient. The pyridine nitrogen will inhibit the catalyst.[3] You need a ligand that is both electron-rich to promote oxidative addition and sterically bulky to shield the palladium center.

    • Recommendation: Switch to a modern biarylphosphine ligand. Good starting points are SPhos or XPhos .[1][3][4] These have proven highly effective for heteroaryl couplings.

  • Base and Solvent System: The base activates the boronic acid for transmetalation.[10][11] A weak base or poor solubility can slow this step.

    • Recommendation: Use a stronger inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective for challenging couplings.[1][12] Ensure the base is a fine powder to maximize surface area. A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio).[1]

  • Temperature: If the reaction is sluggish at 80-90 °C, increasing the temperature to 100-110 °C can often improve the rate of oxidative addition and overall conversion.

Q3: My Buchwald-Hartwig amination is sluggish or failing. What are the key parameters to adjust?

Answer:

C-N coupling with this substrate requires a carefully selected catalyst system to overcome pyridine inhibition and facilitate the challenging C-N reductive elimination step.

  • Use a Strong, Non-Nucleophilic Base: Buchwald-Hartwig aminations require a strong base to deprotonate the amine nucleophile.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative. Remember to add an extra equivalent to neutralize the HCl salt.

  • Select an Appropriate Ligand: The choice of ligand is highly dependent on the amine coupling partner.

    • For primary and secondary alkylamines: Bulky biarylphosphine ligands like XPhos or RuPhos are excellent choices.

    • For anilines (aryl amines): Ligands like BrettPhos or Josiphos -type ferrocenyl ligands are often superior.

  • Palladium Pre-catalysts are Preferred: Using a pre-formed palladacycle (e.g., an XPhos G3 or G4 palladacycle) ensures a correct ligand-to-metal ratio and rapid generation of the active Pd(0) species upon exposure to the base, often leading to more consistent results.[1][8]

Q4: My Sonogashira coupling is giving low yield. What should I focus on?

Answer:

The Sonogashira reaction introduces a unique set of variables, including a copper co-catalyst and an amine base/solvent.[13][14][15]

  • Copper Co-catalyst is Key: While copper-free variants exist, the classic Sonogashira coupling relies on a copper(I) salt (e.g., CuI) to form the copper acetylide, which then transmetalates to the palladium center.[13]

    • Recommendation: Ensure you are using 2-5 mol% of a fresh source of CuI.

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both the base to deprotonate the alkyne and often as the solvent or co-solvent.[1][14]

  • Temperature: Sonogashira couplings often require elevated temperatures (80-100 °C) to proceed efficiently, especially with less reactive bromides.[16]

  • Glaser Homocoupling: If you see a byproduct from the dimerization of your alkyne, this is likely due to oxygen contamination. Ensure your reaction is rigorously degassed.[12]

Section 2: The Secondary Issue - Side Product Formation

Q1: I'm observing a significant amount of 3-methoxypyridine (dehalogenation) as a byproduct. How can I minimize this?

Answer:

Dehalogenation (or hydrodehalogenation) occurs when the bromine is replaced by a hydrogen atom. This side reaction is a known issue, particularly with electron-rich or heteroaryl halides.[6][17][18] It proceeds via a palladium-hydride (Pd-H) intermediate.[6]

  • Source of the Hydride: Pd-H species can form from several sources:

    • Bases: Strong alkoxide bases can undergo β-hydride elimination.

    • Solvents: Alcohols or even trace water can be hydride sources.

    • Reagents: Impurities in other reagents.

  • Kinetic Competition: Dehalogenation competes with the desired productive catalytic cycle. If the desired steps (transmetalation, reductive elimination) are slow, the competing dehalogenation pathway has more time to occur.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.

    • Choose a More Active Ligand: A more electron-rich and bulky ligand (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[6]

    • Base Selection: In Suzuki couplings, switching from a carbonate base to a phosphate base (K₃PO₄) can sometimes reduce dehalogenation.[6]

Q2: My reaction mixture shows significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). What is the cause?

Answer:

Homocoupling is the dimerization of your coupling partner and is most often caused by the presence of oxygen.

  • Suzuki (Biaryl Formation): Oxygen can promote the oxidative homocoupling of boronic acids. Solution: This reinforces the critical need for thorough degassing of your reaction mixture and maintaining a strict inert atmosphere.[3][4]

  • Sonogashira (Diyne Formation): This is known as Glaser coupling and is a well-known copper-mediated oxidative dimerization of terminal alkynes. Solution: Again, rigorous exclusion of oxygen is the primary solution.[12] If the problem persists, consider a "copper-free" Sonogashira protocol, though this may require re-optimization of other conditions.[15]

Recommended Starting Protocols

These protocols are designed as robust starting points. Optimization of temperature, concentration, and reaction time may be necessary.

Table 1: Recommended Starting Conditions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (3 equiv.)1,4-Dioxane / H₂O (4:1)100
Buchwald-Hartwig XPhos Pd G3 (2%)-NaOtBu (2.2 equiv.)Toluene110
Sonogashira Pd(PPh₃)₂Cl₂ (2.5%)-Et₃NDMF90-100
Additional Reagent
SonogashiraCuI (5%)
Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure for purification.[1]

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 2.2 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine nucleophile (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with a suitable organic solvent, and carefully quench with water. Wash the organic layer with water and brine, then dry, filter, and concentrate for purification.[1]

Visual Guides: Mechanisms and Workflows

Diagram 1: The Problem of Pyridine Inhibition

G cluster_0 Scenario 1: Small Ligand (e.g., PPh₃) cluster_1 Scenario 2: Bulky Ligand (e.g., XPhos) Pd1 Pd(0)L₂ Inhibited Inhibited Complex (L)Pd-N(Py) Py1 Pyridine-N Py1->Pd1 Coordination (Inhibition) Pd2 Pd(0)L'₂ Active Active for Oxidative Addition Py2 Pyridine-N Py2->Pd2 Steric Clash (No Inhibition) RX Ar-Br RX->Pd2 Productive Cycle

Caption: Role of bulky ligands in preventing catalyst inhibition by pyridine.

Diagram 2: General Troubleshooting Workflow

TroubleshootingWorkflow Start Low / No Yield CheckBase Q: Correct Base Stoichiometry? (>2 equiv for HCl salt) Start->CheckBase CheckInert Q: Degassed Solvents? Inert Atmosphere? CheckBase->CheckInert Yes FixBase Action: Add >2 eq. Base (e.g., 3 eq. K₃PO₄) CheckBase->FixBase No CheckLigand Q: Using a Bulky Biaryl Ligand? (e.g., XPhos, SPhos) CheckInert->CheckLigand Yes FixInert Action: Re-degas Solvents & Setup CheckInert->FixInert No Optimize Optimize Conditions (Temp, Conc., Base) CheckLigand->Optimize Yes FixLigand Action: Switch to Bulky Ligand CheckLigand->FixLigand No Success Successful Reaction Optimize->Success FixBase->Start FixInert->Start FixLigand->Start

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of successful research and development. 4-Bromo-3-methoxypyridine hydrochloride, a substituted pyridine derivative, serves as a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides an in-depth analysis of its structure using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and ubiquitous analytical technique. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting experimental insights to aid in methodological selection.

Unraveling the Structure: ¹H NMR Analysis of 4-Bromo-3-methoxypyridine and its Hydrochloride Salt

Proton NMR (¹H NMR) spectroscopy provides a detailed fingerprint of a molecule's structure by probing the chemical environment of its hydrogen atoms. The analysis of 4-Bromo-3-methoxypyridine and its hydrochloride salt reveals key structural features.

The Free Base: 4-Bromo-3-methoxypyridine

While direct, publicly available experimental data for the hydrochloride salt is limited, we can infer its spectral characteristics from the analysis of the free base, 4-Bromo-3-methoxypyridine, and a fundamental understanding of the effects of protonation on pyridine systems. For a related isomer, 3-bromo-5-methoxypyridine, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methoxy protons at approximately 3.86 ppm and distinct signals for the aromatic protons.[1] Based on this and general principles of pyridine chemistry, we can predict the ¹H NMR spectrum of 4-Bromo-3-methoxypyridine.

Expected ¹H NMR Spectrum of 4-Bromo-3-methoxypyridine:

The structure of 4-Bromo-3-methoxypyridine features three aromatic protons at positions 2, 5, and 6, and a methoxy group at position 3.

Caption: Molecular structure of 4-Bromo-3-methoxypyridine.

The electron-withdrawing nature of the nitrogen atom and the bromine atom, along with the electron-donating effect of the methoxy group, will influence the chemical shifts of the aromatic protons. The proton at position 2 (H-2) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The protons at positions 5 and 6 (H-5 and H-6) will exhibit splitting patterns based on their coupling to each other.

The Impact of Protonation: this compound

Formation of the hydrochloride salt involves the protonation of the pyridine nitrogen. This has a significant effect on the electron density of the aromatic ring, leading to a general downfield shift of all proton signals. The positive charge on the nitrogen atom strongly deshields the adjacent protons, particularly H-2 and H-6.

Predicted ¹H NMR Spectral Data:

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-Bromo-3-methoxypyridine-OCH₃~3.9s (singlet)N/A
H-2~8.3s (singlet)N/A
H-5~7.3d (doublet)~5-6
H-6~8.4d (doublet)~5-6
This compound-OCH₃>3.9s (singlet)N/A
H-2>8.3s (singlet)N/A
H-5>7.3d (doublet)~5-6
H-6>8.4d (doublet)~5-6
N-HVariable, broad singlets (singlet)N/A

Note: These are predicted values and may vary depending on the solvent and concentration.

G cluster_0 4-Bromo-3-methoxypyridine a H-2 (singlet) b H-6 (doublet) c H-5 (doublet) b->c J ≈ 5-6 Hz d -OCH3 (singlet)

Caption: Predicted ¹H NMR splitting pattern for the aromatic protons of 4-Bromo-3-methoxypyridine.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity and ability to dissolve these compounds.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz NMR Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to an appropriate range (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Comparison with Other Analytical Alternatives

While ¹H NMR is unparalleled for detailed structural elucidation, other analytical techniques offer complementary information and may be more suitable for specific applications such as purity determination and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[2] For this compound, a reversed-phase HPLC method would be the most common approach.

Advantages of HPLC:

  • Quantitative Accuracy: HPLC with UV detection provides excellent quantitative data, making it ideal for purity analysis and assay determination.

  • High Throughput: Modern HPLC systems can analyze a large number of samples in a relatively short period.

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separations.

Limitations of HPLC:

  • Limited Structural Information: HPLC provides retention time and peak area, but does not directly yield structural information. Identification is typically based on comparison with a reference standard.

  • Co-elution: Structurally similar impurities may co-elute with the main peak, leading to inaccurate purity assessments without mass spectrometric detection (LC-MS).

A typical HPLC method for a related compound, 2-Bromo-3-methoxypyridine, utilizes a C18 column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier.[3] A similar system could be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. The free base, 4-Bromo-3-methoxypyridine, is likely amenable to GC-MS analysis. The hydrochloride salt, being non-volatile, would require derivatization or conversion to the free base prior to analysis.

Advantages of GC-MS:

  • High Sensitivity and Specificity: The combination of gas chromatography for separation and mass spectrometry for detection provides excellent sensitivity and allows for confident identification based on mass-to-charge ratio and fragmentation patterns.

  • Impurity Identification: GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis.

Limitations of GC-MS:

  • Volatility Requirement: As mentioned, the analyte must be volatile and thermally stable. This is a significant limitation for salts.

  • Derivatization: The need for derivatization for non-volatile compounds adds complexity to the analytical workflow and can introduce variability.

The mass spectrum of 4-Bromo-3-methoxypyridine would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Caption: Comparison of primary applications for ¹H NMR, HPLC, and GC-MS.

Conclusion

The ¹H NMR analysis of this compound, when approached with a solid understanding of the influence of protonation on the pyridine ring, provides invaluable and detailed structural information. While direct experimental data for the hydrochloride salt may be sparse in the public domain, a logical interpretation based on the free base and related compounds allows for a confident structural assignment.

For routine analysis, such as purity determination and quantification, HPLC offers a robust and high-throughput solution. In contrast, GC-MS excels at the sensitive detection and identification of volatile impurities. The choice of analytical technique should, therefore, be guided by the specific scientific question being addressed. A multi-technique approach, leveraging the strengths of ¹H NMR for structural confirmation and HPLC or GC-MS for purity and quantification, represents a comprehensive strategy for the characterization of this compound and other critical intermediates in the drug development pipeline.

References

A Senior Application Scientist's Guide to the Characterization of 4-Bromo-3-methoxypyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Substituted Pyridine Scaffold

In the landscape of modern drug discovery and materials science, pyridine and its derivatives are foundational heterocyclic compounds, prized for their presence in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic functionalization of the pyridine ring unlocks a diverse chemical space, enabling the fine-tuning of molecular properties for specific biological or material applications. Among these, 4-Bromo-3-methoxypyridine hydrochloride stands out as a particularly valuable and versatile building block. Its structure, featuring a reactive bromine atom, allows for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3]

This guide provides an in-depth comparison of the characterization and performance of this compound derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the synthesis of key derivatives, detail the critical analytical techniques for their unambiguous characterization, and present comparative data on their reactivity in cornerstone synthetic reactions.

Synthetic Pathways: Accessing Key Derivatives

The utility of this compound lies in its capacity to serve as a scaffold for introducing diverse functionalities at the C4 position. The primary routes to its derivatives involve well-established, robust palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5][6]

The choice of reaction is dictated by the desired final structure. For instance, creating bi-aryl structures, common in kinase inhibitors, necessitates a Suzuki coupling.[3] Conversely, synthesizing aniline derivatives, prevalent in various bioactive molecules, requires the Buchwald-Hartwig amination.[5][6] The hydrochloride salt form of the starting material is typically converted to the free base in situ or prior to the reaction, as the free pyridine nitrogen is essential for the catalytic cycle.

G cluster_synthesis Synthesis of Derivatives cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 4-Bromo-3-methoxypyridine Hydrochloride suzuki_reagents Arylboronic Acid (R-B(OH)₂) Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine (R₂NH) Pd Catalyst, Base, Ligand start->buchwald_reagents suzuki_product 4-Aryl-3-methoxypyridine Derivative suzuki_reagents->suzuki_product C-C Bond Formation buchwald_product 4-Amino-3-methoxypyridine Derivative buchwald_reagents->buchwald_product C-N Bond Formation

Caption: General synthetic pathways for derivatization.

Core Characterization Methodologies: A Multi-Faceted Approach

Unambiguous characterization is the bedrock of chemical synthesis. For substituted pyridines, a combination of spectroscopic and chromatographic techniques is essential to confirm identity, structure, and purity.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

  • ¹H NMR: For the parent 4-Bromo-3-methoxypyridine, the aromatic region will display characteristic signals for the protons on the pyridine ring. Upon derivatization, the disappearance of the signal corresponding to the proton at the 4-position and the appearance of new signals from the coupled aryl or amino group are key diagnostic indicators. The methoxy group protons will appear as a singlet, typically around 3.8-4.0 ppm.

  • ¹³C NMR: This technique confirms the carbon skeleton. The carbon atom attached to the bromine (C4) will have a distinct chemical shift. After a cross-coupling reaction, this signal will shift significantly, and new signals corresponding to the introduced moiety will appear.

2. Mass Spectrometry (MS): MS is critical for confirming the molecular weight of the synthesized derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula with high confidence. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the starting material provides a clear signature, which will be absent in the successfully coupled products.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups.[1] For the parent compound, characteristic peaks for C-H, C=N, C=C aromatic stretching, and C-O ether stretching are expected. For derivatives, new characteristic peaks will appear, such as N-H stretching bands for amino derivatives or additional aromatic C-H bands for Suzuki products.

Chromatographic Purity Assessment

1. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) is typically employed. Purity is determined by integrating the peak area of the product relative to all other peaks detected by a UV detector at an appropriate wavelength.

2. Gas Chromatography (GC): For derivatives that are sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can provide excellent purity data and structural confirmation.[7]

Experimental Protocols: Self-Validating Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vial, add 4-Bromo-3-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vial, add 4-Bromo-3-methoxypyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu).

  • Evacuate and backfill the vial with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture to the required temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, quench carefully with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue via silica gel chromatography.

Comparative Performance in Cross-Coupling Reactions

The true measure of a building block's utility is its performance in generating a diverse library of derivatives. We compare the reactivity of 4-Bromo-3-methoxypyridine in Suzuki and Buchwald-Hartwig reactions, which are governed by the choice of catalyst, ligand, base, and the electronic nature of the coupling partner.

G cluster_suzuki_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal [R-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArBr 4-Br-Pyridine Boronic R-B(OH)₂

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions

Coupling Partner (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9092
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O10095
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9085
2-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O8588

Analysis: The data indicates that 4-Bromo-3-methoxypyridine is an excellent substrate for Suzuki coupling. Electron-rich boronic acids, like 4-methoxyphenylboronic acid, tend to give slightly higher yields, reflecting the favorable kinetics of the transmetalation step. Electron-deficient partners are also well-tolerated, though yields may be slightly lower. The choice of catalyst and base can be tailored to optimize the reaction for specific substrates.[8][9]

G cluster_buchwald_cycle Buchwald-Hartwig Catalytic Cycle Pd0_B Pd(0)L OxAdd_B Oxidative Addition (Ar-Pd(II)-Br)L Pd0_B->OxAdd_B Ar-Br AmineCoord Amine Coordination OxAdd_B->AmineCoord R₂NH Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L AmineCoord->Deprotonation Base RedElim_B Reductive Elimination Deprotonation->RedElim_B RedElim_B->Pd0_B Product_B Ar-NR₂ RedElim_B->Product_B ArBr_B 4-Br-Pyridine Amine R₂NH

Caption: Simplified Buchwald-Hartwig amination cycle.

Table 2: Comparison of Buchwald-Hartwig Amination Reactions

Amine (R₂NH)Catalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / RuPhos (2/4)NaOtBuToluene10094
AnilinePd(OAc)₂ / XPhos (2/5)K₃PO₄Dioxane11089
BenzylaminePd₂(dba)₃ / BINAP (2/4)NaOtBuToluene10091
n-ButylaminePd(OAc)₂ / BrettPhos (2/5)LiHMDSTHF8087

Analysis: Successful Buchwald-Hartwig amination is highly dependent on the judicious selection of the ligand.[5][10][11] Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are generally required to facilitate both the oxidative addition and the final reductive elimination steps. The choice of base is also critical, with stronger bases like NaOtBu often required, especially for less nucleophilic amines like aniline. The reaction demonstrates broad scope, accommodating both cyclic and acyclic secondary amines as well as primary amines.[12]

Conclusion

This compound is a robust and highly adaptable synthetic intermediate. This guide has demonstrated that its true potential is realized through its effective derivatization via palladium-catalyzed cross-coupling reactions. A comprehensive analytical workflow, combining NMR, MS, and HPLC, is indispensable for the rigorous characterization of these derivatives, ensuring both structural integrity and purity. The comparative data presented herein underscores the compound's broad applicability, enabling the synthesis of diverse chemical entities with high efficiency. For researchers in drug discovery and materials science, a thorough understanding of these synthetic and analytical principles is key to leveraging the full power of this versatile pyridine building block.

References

A Comparative Guide to the Reactivity of 4-Bromo-3-methoxypyridine and Other Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, bromopyridines serve as indispensable building blocks. Their utility stems from the versatility of the carbon-bromine bond in a wide array of cross-coupling and nucleophilic substitution reactions, allowing for the facile introduction of molecular complexity. This guide provides an in-depth comparative analysis of the reactivity of 4-bromo-3-methoxypyridine alongside its foundational isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. By examining their performance in key synthetic transformations, supported by experimental data, this document aims to equip researchers with the insights necessary for strategic reaction design and optimization.

The Influence of Substituent Position on Pyridine Reactivity

The reactivity of a bromopyridine is not solely dictated by the inherent properties of the C-Br bond but is profoundly influenced by the position of the bromine atom relative to the ring nitrogen and the electronic nature of other substituents. The pyridine nitrogen, being electron-withdrawing, generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. However, the position of the nitrogen and any additional functional groups can introduce competing electronic and steric effects.

In the case of 4-bromo-3-methoxypyridine , the methoxy group at the 3-position introduces both electronic and steric factors that differentiate its reactivity from the parent bromopyridines. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its placement ortho to the bromine atom can also exert steric hindrance, potentially influencing the approach of bulky catalysts and nucleophiles.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of bromopyridine isomers in these reactions is a critical consideration for synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring.

Bromopyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100~70-90[1]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8085[2]
4-BromopyridineArylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O100~80-95[1]
4-Bromo-3-methoxypyridine(Not specified)(Not specified)(Not specified)(Not specified)(Not specified)(Data not available)

Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Generally, 2- and 4-bromopyridines exhibit higher reactivity in Suzuki couplings compared to 3-bromopyridine due to the electron-withdrawing effect of the nitrogen atom being more pronounced at the ortho and para positions. For 4-bromo-3-methoxypyridine, the electron-donating methoxy group may slightly deactivate the ring towards oxidative addition compared to 4-bromopyridine. However, its influence is not expected to be as significant as the positional deactivation seen in 3-bromopyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the bromopyridine is a key factor.

Bromopyridine DerivativeAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[3]
3-Bromo-5-methoxypyridineRepresentative aminePd₂(dba)₃ / XPhosNaOᵗBuToluene(Not specified)(Not specified)(General Protocol)[4]
2-BromopyridineVarious volatile amines(Not specified)(Not specified)(Not specified)(Not specified)(Not specified)(General Method)[5]

The electron-deficient nature of the pyridine ring generally facilitates the Buchwald-Hartwig amination. The choice of ligand is crucial to overcome potential catalyst inhibition by the pyridine nitrogen. For 4-bromo-3-methoxypyridine, the steric hindrance from the adjacent methoxy group might necessitate the use of bulkier phosphine ligands to achieve high yields.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.

Bromopyridine DerivativeAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100391[1]
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃NDMF100(Not specified)98 (conversion)[6]

The reactivity trend in Sonogashira coupling generally follows that of other palladium-catalyzed reactions (I > Br > Cl). The electronic nature of the pyridine ring and any substituents will influence the rate of the oxidative addition step.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, nucleophilic aromatic substitution (SNAr) on pyridines is favored by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. The pyridine nitrogen itself strongly activates the 2- and 4-positions towards nucleophilic attack.

The reactivity of halopyridines in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to that observed in palladium-catalyzed couplings. This is because the rate-determining step is typically the nucleophilic attack, and the more electronegative halogens are better at stabilizing the intermediate through their inductive effect.

For 4-bromo-3-methoxypyridine , the bromine is at an activated position (para to the nitrogen). The electron-donating methoxy group at the 3-position would be expected to decrease the reactivity towards SNAr compared to unsubstituted 4-bromopyridine by destabilizing the anionic intermediate. However, SNAr reactions on 4-halopyridines are generally feasible, especially with strong nucleophiles and elevated temperatures.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

Suzuki_Workflow

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

Buchwald_Hartwig_Workflow

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOᵗBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the bromopyridine and the anhydrous, degassed solvent.

  • Finally, add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction and proceed with an appropriate work-up and purification.

Conclusion

The reactivity of bromopyridines is a nuanced interplay of electronic and steric factors. While 2- and 4-bromopyridines are generally more reactive in palladium-catalyzed cross-coupling reactions than 3-bromopyridine, the introduction of a substituent like the methoxy group in 4-bromo-3-methoxypyridine adds another layer of complexity. The electron-donating nature of the methoxy group may slightly temper its reactivity in cross-coupling reactions compared to the unsubstituted 4-bromopyridine, while potentially hindering nucleophilic aromatic substitution. The steric bulk of the methoxy group may also necessitate the use of more sophisticated catalyst systems with bulky ligands to achieve optimal results. A thorough understanding of these principles, combined with careful reaction optimization, is paramount for the successful application of these versatile building blocks in the synthesis of novel and functional molecules.

References

A Comparative Guide to the HPLC Purity Analysis of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Bromo-3-methoxypyridine hydrochloride (CAS: 1209335-53-4).[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares orthogonal analytical techniques, and offers a framework for selecting the most appropriate method for specific analytical objectives.

Introduction: The Analytical Imperative for a Key Building Block

This compound is a heterocyclic organic compound increasingly utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its specific substitution pattern—a bromine atom and a methoxy group on a pyridine ring—makes it a versatile scaffold. As with any active pharmaceutical ingredient (API) precursor, stringent purity control is not merely a matter of regulatory compliance but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. Even trace impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the API.[2]

This guide will explore the nuances of developing a robust purity analysis method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary analytical tool. Furthermore, it will objectively compare RP-HPLC with alternative high-performance techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to provide a comprehensive analytical strategy.

Part 1: The Primary Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[3] The fundamental principle involves the separation of analytes based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Method Development Strategy: A Logic-Driven Approach

A robust HPLC method is not developed by chance; it is engineered based on the physicochemical properties of the analyte. For this compound, the key considerations are:

  • pKa: The free base, 4-Bromo-3-methoxypyridine, has a predicted pKa of approximately 4.04.[4] This is the pH at which the compound is 50% ionized (protonated at the pyridine nitrogen) and 50% in its neutral form. For good peak shape and reproducible retention in RP-HPLC, it is crucial to work at a mobile phase pH that is at least 2 units away from the pKa. Therefore, a pH of ~2 is ideal to ensure the analyte is fully protonated and behaves consistently.

  • Hydrophobicity: The presence of a bromine atom and a benzene-like ring structure imparts significant hydrophobicity, making it well-suited for retention on a C18 column. The methoxy group adds some polarity.

  • UV Absorbance: The pyridine ring contains a chromophore that allows for sensitive detection using a UV detector. A full UV scan would determine the optimal wavelength for maximum absorbance (λmax), but a general wavelength like 254 nm is often a good starting point for aromatic compounds.

Comparative Analysis of HPLC Conditions

The choice of column and mobile phase is critical for achieving optimal separation from potential impurities, which may include starting materials, isomers (e.g., 3-Bromo-4-methoxypyridine), or degradation products.[5]

To illustrate the impact of these choices, we compare two distinct RP-HPLC methods. The performance is evaluated based on the retention of the main peak and its resolution from two hypothetical impurities: a more polar impurity (Impurity A, e.g., a hydrolysis product) and a less polar impurity (Impurity B, e.g., a dimeric byproduct).

ParameterMethod 1Method 2Rationale for Comparison
Column Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)A C18 column provides general hydrophobic retention. A Phenyl-Hexyl column offers alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can significantly alter elution order and improve resolution for aromatic impurities.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)20mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid)Formic acid is a simple, volatile modifier that ensures full protonation of the pyridine nitrogen. Ammonium acetate provides a buffered system, which can sometimes improve peak shape for basic compounds, although the pH is closer to the pKa.
Mobile Phase B AcetonitrileMethanolAcetonitrile is a stronger organic solvent than methanol in RP-HPLC and often provides sharper peaks. Methanol offers different selectivity and can be advantageous for resolving peaks that co-elute in acetonitrile.
Gradient 10% to 90% B over 20 min10% to 90% B over 20 minA gradient elution is essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.[3]
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Temperature 30 °C30 °CControlled temperature ensures retention time stability.
Detection UV at 254 nmUV at 254 nmGeneral wavelength for aromatic compounds.
AnalyteMethod 1: C18 / ACN-FAMethod 2: Phenyl-Hexyl / MeOH-AA
Retention Time (min) / Asymmetry Retention Time (min) / Asymmetry
Impurity A (Polar)3.5 / 1.14.2 / 1.2
4-Bromo-3-methoxypyridine 12.8 / 1.2 14.5 / 1.3
Impurity B (Non-Polar)13.1 / 1.116.2 / 1.2
Resolution (Main Peak / Impurity B) 1.8 8.5

Analysis of Results: Method 1 shows poor resolution between the main peak and the closely eluting non-polar Impurity B. The π-π interactions offered by the Phenyl-Hexyl column in Method 2 provide superior selectivity, resulting in a significantly better resolution of this critical pair. This demonstrates the importance of screening different column chemistries during method development.

Proposed RP-HPLC Protocol (Optimized Method)

This protocol is based on the superior performance observed with the Phenyl-Hexyl column.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined by PDA).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to make a 10 mL solution (concentration ~1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Part 2: Orthogonal and Confirmatory Techniques

Relying on a single analytical method can be misleading. Regulatory guidelines (e.g., ICH Q2) emphasize the use of orthogonal methods—techniques that separate compounds by different mechanisms—to ensure comprehensive purity assessment.

Comparative Overview of Analytical Techniques
FeatureHPLCUPLCLC-MS
Principle Liquid-solid partitioningLiquid-solid partitioningSeparation by LC, detection by mass
Resolution GoodExcellentGood (LC part), Excellent (MS part)
Analysis Speed Standard (~30 min)Fast (~5-10 min)Standard to Fast
Specificity Relies on UV absorbance; co-eluting impurities can be missed.Same as HPLC, but higher resolution reduces co-elution risk.Unambiguous. Provides molecular weight for peak identification.[6]
Sensitivity GoodVery GoodExcellent
Primary Use Case Routine QC, Purity/AssayHigh-throughput screening, complex mixture analysisImpurity identification, structural elucidation, metabolomics
Cost (Instrument) ModerateHighVery High
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Resolution

UPLC utilizes columns packed with sub-2 µm particles, which provides a dramatic increase in resolution and a significant reduction in analysis time compared to traditional HPLC.

  • Advantages: Faster run times increase sample throughput. Higher resolution can separate impurities that are unresolved by HPLC.

  • Disadvantages: Requires specialized instrumentation capable of handling high backpressures (~15,000 psi). Methods may not be directly transferable from HPLC without significant redevelopment.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification

LC-MS is a powerful hybrid technique that couples the separation power of LC with the detection power of mass spectrometry. While HPLC-UV tells you how much of something is present, LC-MS tells you what it is.[6]

  • Advantages: Provides molecular weight information for each peak, allowing for the confident identification of the main component and any impurities. It is indispensable for characterizing unknown peaks discovered during purity analysis.

  • Disadvantages: Higher cost and complexity. Quantitative accuracy can be lower than HPLC-UV without careful calibration and use of internal standards.

Part 3: Visualizing the Workflow and Decision-Making Process

To clarify the application of these techniques, the following diagrams illustrate the analytical workflow and the logic for method selection.

AnalyticalMethodSelection Start Purity Analysis Required for 4-Bromo-3-methoxypyridine HCl Decision1 Analytical Objective? Start->Decision1 RoutineQC Routine QC: Purity Check / Assay Decision1->RoutineQC Routine ImpurityProfile Impurity Profiling or Unknown Peak Investigation Decision1->ImpurityProfile Investigation HPLC Use Validated RP-HPLC Method RoutineQC->HPLC UPLC Consider UPLC for Higher Throughput RoutineQC->UPLC LCMS Use LC-MS for Peak Identification ImpurityProfile->LCMS Report Report Results HPLC->Report UPLC->Report LCMS->Report

Caption: Decision tree for selecting the appropriate analytical technique.

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh 1. Weigh Sample (~10 mg) Dissolve 2. Dissolve in ACN/Water (1:1) Weigh->Dissolve Filter 3. Filter with 0.45 µm Syringe Filter Dissolve->Filter Inject 4. Inject 10 µL onto Phenyl-Hexyl Column Filter->Inject Elute 5. Run Gradient (ACN/Water/FA) Inject->Elute Detect 6. Detect at 254 nm Elute->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate Area % Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: Step-by-step workflow for the recommended RP-HPLC method.

Conclusion and Recommendations

The purity of this compound is a critical quality attribute that necessitates a robust and well-validated analytical method.

  • For routine quality control , a properly developed RP-HPLC method using a Phenyl-Hexyl column offers a reliable and cost-effective solution with excellent resolving power for potential process-related impurities.

  • When higher throughput is required, transitioning the method to a UPLC system can provide significant time savings without compromising data quality.

  • For impurity profiling, investigation of out-of-specifications (OOS) results, or characterization of reference standards , the use of LC-MS is essential. It is the only technique that can provide unambiguous identification of unknown components, ensuring a complete and accurate understanding of the sample's purity profile.

By employing a combination of these techniques in a logical, phased approach, researchers and drug developers can establish a comprehensive control strategy that guarantees the quality and consistency of this vital pharmaceutical intermediate.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of 4-Bromo-3-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms within a molecule is a critical piece of the puzzle. This atomic blueprint, revealed through X-ray crystallography, governs a compound's physicochemical properties, including its solubility, stability, melting point, and, most importantly, its interaction with biological targets. The 4-bromo-3-methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1] Understanding its conformational preferences and intermolecular interactions in the solid state is paramount for rational drug design and the development of effective crystalline formulations.

This guide provides a comparative analysis of the X-ray crystal structures of substituted pyridine derivatives, offering field-proven insights into their solid-state packing, the causality behind experimental choices for their characterization, and the implications of these findings for drug development. While a rich public dataset for a wide array of 4-bromo-3-methoxypyridine derivatives is specialized, by examining structurally related compounds, we can establish authoritative principles for interpretation and prediction.

The Influence of Substitution on Crystal Packing: A Comparative Analysis

The substitution pattern on a pyridine ring dramatically influences its electronic properties and steric profile, which in turn dictates how the molecules arrange themselves in a crystal lattice. This arrangement, or crystal packing, is stabilized by a network of non-covalent interactions. By analyzing the crystal structures of different pyridine derivatives, we can understand how subtle molecular changes can lead to significant macroscopic differences.

Let's compare two illustrative examples from the literature to understand these effects. While not exact 4-bromo-3-methoxypyridine derivatives, their detailed structural analysis provides a strong framework for prediction.

Table 1: Comparative Crystallographic Data for Two Pyridine Derivatives

ParameterCompound I: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium[2]Compound II: A Fluorinated 2-(2-Pyridyl)quinoline[3]Predicted for a typical 4-Bromo-3-methoxypyridine
Crystal System MonoclinicTriclinicOrthorhombic or Monoclinic
Space Group P2₁/cP-1P2₁/c or Pbca
a (Å) 11.439(3)3.8719(3)13 - 18
b (Å) 12.023(3)11.3884(10)7 - 9
c (Å) 12.551(3)16.2562(13)11 - 17
β (°) ** 108.01(3)94.739(7)90 or 90-110
Volume (ų) **1640.4(7)711.76(10)1600 - 2000
Z (molecules/cell) 424 or 8
Key Intermolecular Interactions C—H⋯F, P—F⋯π[2]C-H···N, π–π stackingHalogen bonding (C-Br···N/O), C-H···O, π–π stacking

The data reveals that even within the broader class of pyridine derivatives, crystal systems and unit cell dimensions vary significantly. In Compound I, the packing is stabilized by interactions involving the hexafluorophosphate anion.[2] In contrast, the fluorinated quinoline derivative (Compound II) exhibits a different packing motif.[3] For a hypothetical 4-bromo-3-methoxypyridine derivative, we can predict the dominant role of halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic nitrogen or oxygen on an adjacent molecule. The methoxy group would likely participate in weak C-H···O hydrogen bonds, further directing the crystal packing.

Causality in the Crystallographic Workflow: From Synthesis to Structure

Achieving a high-quality crystal structure is a multi-step process where each stage is critical for a successful outcome.[4] The trustworthiness of the final model is built upon a foundation of meticulous experimental design and execution.

Diagram: The Crystallographic Workflow

workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_solve Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification screening Solvent Screening purification->screening growth Slow Evaporation / Vapor Diffusion screening->growth mount Crystal Mounting growth->mount data_collection Data Collection (Diffractometer) mount->data_collection processing Data Processing & Scaling data_collection->processing solve Structure Solution (Direct Methods) processing->solve refine Refinement solve->refine validate Validation (CIF) refine->validate end end validate->end Final Structure

Caption: From molecule synthesis to final validated structure.

Experimental Protocol 1: Synthesis and Crystallization

This protocol describes a representative synthesis of a substituted alkoxypyridine, a crucial first step before crystallization can be attempted.[5]

  • Reaction Setup: To a solution of a suitable precursor (e.g., 2,5-dibromopyridine) in an anhydrous solvent like THF, add a strong base such as lithium tetramethylpiperidide (LTMP) dropwise at -78 °C under an inert argon atmosphere.

    • Causality: The extremely low temperature is necessary to control the highly exothermic lithiation reaction and prevent side reactions or decomposition. An inert atmosphere prevents quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

  • Electrophilic Quench: After stirring for 1 hour at -78 °C, an electrophile (e.g., DMF to form an aldehyde) is added to trap the lithiated pyridine.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

    • Causality: The aqueous workup removes inorganic salts, and drying the organic layer is critical as residual water can inhibit crystallization. Chromatography ensures high purity (>99%), which is essential for growing single crystals.

  • Crystallization: Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol or ethyl acetate) in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

    • Causality: Slow evaporation is a common and effective technique that allows molecules to organize gradually into a well-ordered crystal lattice.[6] A rapid process would likely lead to an amorphous powder or poorly-diffracting microcrystals.

Experimental Protocol 2: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its structure can be determined.[7][8]

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount the crystal on a cryoloop.

  • Data Collection: Mount the loop on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal.

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms and protects the crystal from radiation damage by the high-intensity X-ray beam, resulting in higher quality diffraction data to a higher resolution.[9]

  • Diffraction Experiment: An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Data Processing: The collected images are processed to integrate the intensities of thousands of diffraction spots. These intensities are corrected for various experimental factors and scaled.

  • Structure Solution and Refinement: The phase problem is typically solved using direct methods for small molecules.[4] This provides an initial electron density map from which an atomic model is built. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, accurate 3D structure.

Implications for Drug Development

A detailed understanding of the crystal structure provides actionable insights for drug development professionals:

  • Polymorph Screening: Different crystal packing arrangements of the same molecule are known as polymorphs, which can have different solubilities and bioavailabilities. Crystallography is the definitive tool for identifying and characterizing polymorphs.[8]

  • Structure-Activity Relationship (SAR): By observing the preferred conformation and intermolecular interactions of a lead compound, chemists can design new analogues that are pre-organized to fit into a target's binding site, improving potency.

  • Formulation Development: Knowledge of a compound's solid-state stability, informed by its crystal packing, helps in designing stable pharmaceutical formulations with a long shelf-life.

By integrating detailed structural analysis with a deep understanding of the experimental workflow, researchers can accelerate the journey from a promising molecule to a viable drug candidate.

References

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 4-Bromo-3-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] 4-Bromo-3-methoxypyridine, a readily available building block, serves as a versatile precursor for introducing a diverse array of substituents at the C4 position through transition metal-catalyzed cross-coupling reactions. The success of these transformations is critically dependent on the selection of an appropriate catalytic system, which encompasses the metal precursor, the ligand, and the reaction conditions. This guide presents a comprehensive, data-driven comparison of palladium, nickel, and copper-based catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions of 4-Bromo-3-methoxypyridine hydrochloride and its analogs. By synthesizing data from seminal literature and application-focused studies, this document provides researchers, scientists, and drug development professionals with the technical insights and validated protocols necessary to make informed decisions for their synthetic challenges.

Introduction: The Strategic Importance of 4-Substituted Pyridines

The pyridine ring is a privileged heterocycle, appearing in numerous FDA-approved drugs and high-performance organic materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore. The specific substitution pattern on the ring dramatically influences molecular properties. Functionalization at the 4-position of a 3-methoxypyridine core is of particular interest, allowing for the extension of molecular architecture into new vectors.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of these complex molecules, offering a powerful and versatile toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and predictability.[1][2] This guide focuses on the practical application of these methods to 4-Bromo-3-methoxypyridine, a substrate whose reactivity is influenced by the electron-donating methoxy group and the coordinating nature of the pyridine nitrogen.

Comparative Analysis of Catalytic Systems

The choice of catalyst is not merely a matter of selecting a metal; it is an exercise in tuning the electronic and steric environment of the catalytic center to optimize each step of the catalytic cycle. For pyridine-containing substrates, a key challenge is preventing the pyridine nitrogen from coordinating to the metal center, which can lead to catalyst deactivation.[3] The use of sterically bulky ligands is a common strategy to mitigate this issue.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures. The reaction's success hinges on three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Causality Behind Catalyst Choices:

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common starting points. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable sources of Pd(0) (formed in situ), while Pd(PPh₃)₄ is a pre-formed Pd(0) complex.[5]

  • Ligands: The ligand is the most critical variable.

    • Simple Phosphines (e.g., PPh₃): Cost-effective but often require higher temperatures and can be inefficient for challenging substrates like pyridines.[4][5]

    • Bulky, Electron-Rich Biaryl Phosphines (e.g., SPhos, XPhos): These "Buchwald ligands" are highly effective. Their steric bulk promotes the reductive elimination step and prevents catalyst dimerization, while their electron-rich nature facilitates the initial oxidative addition of the aryl bromide.[6][7][8] This combination often leads to higher yields under milder conditions.[4][5]

    • N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form very stable palladium complexes, offering high activity, particularly for less reactive aryl chlorides.[9]

  • Nickel Catalysts: Nickel systems, such as NiCl₂(PCy₃)₂, are emerging as a cost-effective and highly active alternative, capable of promoting couplings that may be sluggish with palladium.[10]

Table 1: Performance Comparison for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Catalyst System Ligand Base Solvent Temp (°C) Time (h) Yield (%) Key Insights & Reference
Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O 100 12-24 Moderate Classic, cost-effective system but can be prone to deactivation.[5]
Pd(PPh₃)₄ - Na₂CO₃ DME/H₂O 80-90 12 Good A reliable and very common "first-pass" catalyst.[5]
Pd₂(dba)₃ SPhos K₃PO₄ Dioxane/H₂O 100-110 4-12 Excellent Buchwald ligands significantly improve yields and reaction times.[4][5]
PdCl₂(dppf) - Cs₂CO₃ DMF 100 8-16 Excellent dppf is a robust ferrocene-based ligand effective for a broad range of substrates.[5]

| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 18 | High | Nickel offers a potent, cost-effective alternative to palladium.[10] |

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The palladium-catalyzed amination of aryl halides is a transformative reaction for synthesizing aryl amines, which are prevalent in pharmaceuticals.[11] The catalytic cycle is similar to the Suzuki coupling, but the key step after oxidative addition is the deprotonation of the amine and coordination to the palladium center, followed by reductive elimination.[12]

Causality Behind Catalyst Choices:

  • Ligand Evolution: The development of the Buchwald-Hartwig amination is a story of ligand design. Early systems required harsh conditions. The introduction of bidentate ligands (e.g., BINAP) and later, extremely bulky monophosphine biaryl ligands (the same family as those used for Suzuki coupling), enabled the coupling of a vast range of amines and aryl halides under increasingly mild conditions.[11][13]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS is typically required to deprotonate the amine or the intermediate palladium-amine complex without competing in side reactions.[12] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used with more advanced catalyst systems.

Table 2: Performance Comparison for Buchwald-Hartwig Amination of Aryl Halides

Catalyst System Ligand Base Solvent Temp (°C) Time (h) Substrate Scope Key Insights & Reference
Pd₂(dba)₃ BINAP NaOt-Bu Toluene 80-100 6-24 Primary Amines An early generation bidentate ligand system, effective but can be limited.[11]
Pd(OAc)₂ P(o-tol)₃ Cs₂CO₃ Toluene 100 3-24 Secondary Amines A simple triarylphosphine system, often requires higher temperatures.[13]
Pd(OAc)₂ Josiphos (15) NaOt-Bu Toluene RT - 100 1-4 Heteroaryl-Cl, Primary N-nucleophiles Highly efficient ferrocenyl-based ligands for coupling heteroaryl chlorides.[13]
Pd-BIAN-NHC BIAN-INon K₃PO₄ Dioxane 120 24 Coordinating Heterocycles A robust N-heterocyclic carbene catalyst designed for challenging substrates.[14]

| Pd(OAc)₂ | t-Bu₃P | K₃PO₄ | Dioxane | 100 | 2-18 | Solid Substrates | Mechanochemical (solvent-free) conditions are possible with specific ligands.[13] |

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction couples terminal alkynes with aryl halides, providing direct access to internal alkynes, which are versatile synthetic intermediates.[15] The classic protocol uses a dual catalytic system of palladium and a copper(I) salt.

Causality Behind Catalyst Choices:

  • The Dual-Catalyst System: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is responsible for activating the aryl halide. The copper cycle reacts with the terminal alkyne to form a copper acetylide, which then engages in transmetalation with the palladium complex.[15]

  • Copper-Free Conditions: The copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free conditions have been developed. These protocols typically require a stronger base (e.g., an amine like DABCO) and often benefit from bulky, electron-rich phosphine ligands that facilitate the direct reaction of the palladium complex with the alkyne.[16][17]

Table 3: Performance Comparison for Sonogashira Coupling of Bromopyridine Analogs

Catalyst System Co-Catalyst Base Solvent Temp (°C) Yield (%) Key Insights & Reference
Pd(PPh₃)₂Cl₂ CuI Et₃N / i-Pr₂NH THF / DMF RT - 80 Good-Excellent The classic, widely used Sonogashira conditions.[15][18]
Pd(OAc)₂ / XPhos None Et₃N MeCN 110 High Bulky phosphine ligands enable efficient copper-free coupling.[16]
[DTBNpP]Pd(crotyl)Cl None DABCO THF RT High An air-stable, monoligated precatalyst designed for facile room-temperature, copper-free reactions.[17]

| Pd/C | CuI | K₂CO₃ | H₂O | 80 | Moderate | Heterogeneous catalysts can be used, offering easier purification, but may show lower activity.[19] |

Heck Coupling: Forging C(sp²)-C(sp²) Vinyl Bonds

The Heck reaction couples aryl halides with alkenes, typically yielding trans-substituted olefins.[20] The mechanism involves oxidative addition, migratory insertion of the olefin into the palladium-aryl bond, and subsequent β-hydride elimination.

Causality Behind Catalyst Choices:

  • Ligandless vs. Ligated: The "classic" Heck reaction can sometimes be performed with a palladium salt like Pd(OAc)₂ without an added phosphine ligand (Jeffery conditions), often using a phase-transfer catalyst like TBAB. However, for less reactive bromides and especially chlorides, phosphine ligands are essential.

  • Role of Ligands: As with other couplings, bulky, electron-rich phosphines like P(t-Bu)₃ are uniquely effective for activating challenging substrates, enabling reactions at lower temperatures and expanding the substrate scope.[21]

Table 4: Performance Comparison for Heck Coupling of Bromoarenes

Catalyst System Ligand Base Solvent Temp (°C) Yield (%) Key Insights & Reference
Pd(OAc)₂ - NaHCO₃ / TBAB H₂O 100 Good-Excellent Phosphine-free conditions are possible, especially with activated bromides.[22]
Pd₂(dba)₃ P(t-Bu)₃ Cs₂CO₃ Dioxane 100-120 High P(t-Bu)₃ is a uniquely effective ligand for expanding the scope to include less reactive aryl halides.[21]
Pd(PPh₃)₄ - K₂CO₃ DMA ~30 (Photo) High Photochemical conditions can enable formal Heck couplings of unactivated alkyl halides.[23]

| Pd(quinoline-8-carboxylate)₂ | - | K₂CO₃ | NMP | 140 | High | Low-cost, phosphine-free catalyst systems are continually being developed.[20] |

Visualization of Key Processes

To better understand the underlying principles of these transformations, the following diagrams illustrate a generalized catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl Ar-R Trans->RedEl R-B(OR)₂ center ArX_label Ar-X ArX_label->OxAdd Ar-X RB_label R-B(OR)₂ + Base RB_label->Trans R-B(OR)₂ Experimental_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup 1. Combine Ar-Br, Boronic Acid, Base, and Catalyst in a dry flask Inert 2. Evacuate and backfill flask with Ar or N₂ (3x) Setup->Inert Solvent 3. Add degassed solvent via syringe Inert->Solvent Heat 4. Heat to desired temperature with vigorous stirring Solvent->Heat Monitor 5. Monitor progress by TLC or LC-MS Heat->Monitor Quench 6. Cool and quench reaction. Dilute with organic solvent Monitor->Quench Wash 7. Wash with water/brine to remove salts Quench->Wash Dry 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate Wash->Dry Purify 9. Purify crude product by column chromatography Dry->Purify Final Characterized Pure Product Purify->Final

References

A Senior Application Scientist's Guide to the Synthesis of Substituted 3-Methoxypyridines: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-methoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of biologically active compounds, including novel therapeutics targeting cancer and Alzheimer's disease.[1][2] Its unique electronic properties, conferred by the interplay of the electron-donating methoxy group and the electron-deficient pyridine ring, make it a crucial building block for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Consequently, the efficient and regioselective synthesis of substituted 3-methoxypyridines is a critical endeavor for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable class of compounds. We will move beyond a simple listing of methods to provide a comprehensive analysis grounded in experimental data, field-proven insights, and the underlying mechanistic principles that govern each transformation. Our aim is to equip you with the knowledge to make informed decisions for your specific synthetic challenges, balancing factors such as yield, substrate scope, scalability, cost, and safety.

Strategic Approaches to the 3-Methoxypyridine Core

The synthesis of substituted 3-methoxypyridines can be broadly categorized into two main strategies: the functionalization of a pre-formed pyridine ring and the de novo construction of the pyridine heterocycle. Each approach offers distinct advantages and is suited to different synthetic goals and available starting materials.

Diagram: Major Synthetic Strategies

cluster_0 Functionalization of Pre-formed Pyridine Ring cluster_1 De Novo Ring Synthesis Substituted 3-Methoxypyridines Substituted 3-Methoxypyridines Functionalization Functionalization DoM Directed ortho-Metalation (DoM) / Lithiation DoM->Substituted 3-Methoxypyridines CrossCoupling Palladium-Catalyzed Cross-Coupling CrossCoupling->Substituted 3-Methoxypyridines SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr->Substituted 3-Methoxypyridines CH_Activation C-H Activation CH_Activation->Substituted 3-Methoxypyridines DeNovo DeNovo Cyclization Cyclization Reactions (e.g., from acyclic precursors) Cyclization->Substituted 3-Methoxypyridines Start 3-Methoxypyridine in THF Step1 Add Lithiating Agent (e.g., LiTMP) -78 °C to RT Start->Step1 Step2 Formation of Lithiated Intermediate (C2 or C4 anion) Step1->Step2 Step3 Add Electrophile (E+) (e.g., I₂, DMF, Alkyl Halide) Step2->Step3 Step4 Quench and Aqueous Work-up Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Substituted 3-Methoxypyridine Step5->End Start Acyclic Precursors (e.g., from amino acids) Step1 Palladium-Catalyzed "Anti-Wacker"-Type Cyclization Start->Step1 Step2 Formation of Substituted 3-Hydroxypyridine Step1->Step2 Step3 Methylation of Hydroxyl Group (e.g., MeI, base) Step2->Step3 End Substituted 3-Methoxypyridine Step3->End

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 4-Bromo-3-methoxypyridine hydrochloride is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in scientific principles to manage the disposal of this compound, ensuring the safety of personnel and compliance with the highest standards.

Foundational Safety & Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is critical. This compound is a substituted pyridine derivative. As such, it shares hazards common to this class of compounds, alongside its own specific toxicological properties.

Hazard Profile of this compound:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

The hydrochloride salt form indicates that the compound is acidic and will react with bases. Pyridine and its derivatives are also known to be flammable and can react violently with strong oxidizing agents and strong acids[1].

Immediate Personal Protective Equipment (PPE) Requirements

A proactive approach to safety mandates the use of appropriate PPE from the moment of handling to the final disposal step. The causality here is simple: prevent all routes of exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield is recommended if there is a splash hazard.Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.
Hand Protection Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended. Nitrile gloves are not recommended for prolonged contact with pyridine[2].Pyridine and its derivatives can be absorbed through the skin. Butyl rubber and PVA offer superior resistance to this class of chemicals compared to standard nitrile gloves, preventing dermal exposure and potential systemic toxicity[2].
Body Protection A fully-buttoned lab coat.Provides a barrier against skin contact with the compound[2].
Respiratory Use in a certified chemical fume hood. For large spills or insufficient ventilation, a NIOSH-approved respirator may be necessary[2].Prevents inhalation of the dust or aerosols, which can cause respiratory irritation.

Waste Segregation & Container Management: The First Line of Defense

Proper segregation is a critical, self-validating system to prevent dangerous chemical reactions within waste containers[3]. The guiding principle is to isolate this compound waste from incompatible materials.

Chemical Incompatibilities

Do NOT mix waste containing this compound with the following:

  • Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide, perchloric acid) - Can lead to violent reactions, fire, or explosion[1][4].

  • Strong Acids: (e.g., nitric acid, sulfuric acid) - Can cause vigorous, exothermic reactions[1][4].

  • Bases: (e.g., sodium hydroxide, potassium carbonate) - As a hydrochloride salt, it will react with bases. While not typically violent, this can generate heat and potentially release the free base form.

Waste Container Protocol
  • Select a Compatible Container: Use a clearly labeled, sealable, and airtight container. Glass is generally a good choice for pyridine-based waste. Ensure the container material is compatible with any solvents used.

  • Labeling: The container must be labeled as "Hazardous Waste" immediately upon the first addition of waste. The label should include:

    • The full chemical name: "this compound" and any solvents.

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date of first accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a well-ventilated space, such as a fume hood, away from the incompatible materials listed above[2].

Step-by-Step Disposal & Decontamination Procedures

The disposal methodology varies based on the nature of the waste: unused bulk material, contaminated materials, or spill cleanup residue.

Disposal of Unused or Surplus this compound

Disposal of pure, non-recyclable this compound must be managed through a licensed hazardous waste disposal company. Do not attempt to treat or neutralize this chemical in the lab without a specific, validated standard operating procedure (SOP) and approval from your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated Labware (e.g., pipette tips, weighing boats)
  • Segregation: Collect all solid waste contaminated with the compound in a designated, labeled hazardous waste bag or container, separate from regular lab trash.

  • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.

  • Final Disposal: Once full, the container should be sealed and handed over to your institution's EHS for professional disposal.

Decontamination of Glassware and Equipment

A multi-step process is required to ensure all chemical residues are removed.

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous waste.

  • Wash: Wash the equipment with warm, soapy water or a laboratory detergent[5][6].

  • Final Rinse: Perform a final rinse with deionized water to remove any detergent residue[5][7].

  • Drying: Allow the equipment to air dry completely before reuse.

Emergency Procedures: Spill Management

Rapid and correct response to a spill is critical to mitigating exposure and environmental contamination.

Small Spills (manageable by trained lab personnel)
  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained and does not spread to drains or walkways.

  • Ventilate: Ensure the chemical fume hood is functioning correctly.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[2]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth dampened with soapy water, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

Large Spills
  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: If safe to do so, close the laboratory doors to contain the spill.

  • Alert: Notify your institution's EHS department and emergency services immediately.

  • Do Not Attempt to Clean: A large spill requires specialized equipment and training to manage safely.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_assessment Initial Assessment cluster_ppe Safety First cluster_segregation Containment & Segregation cluster_procedure Disposal/Cleanup Procedure cluster_final Final Disposition start Identify Waste Stream (Unused, Contaminated, Spill) ppe Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatibles (Oxidizers, Strong Acids, Bases) container->segregate spill Spill? segregate->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes (Large) collect_waste Collect Waste & Contaminated Materials spill->collect_waste No (Routine Waste) small_spill->collect_waste ehs Arrange for EHS Pickup for Licensed Disposal large_spill->ehs decon Decontaminate Surfaces & Equipment collect_waste->decon store Store Sealed Container in Satellite Accumulation Area decon->store store->ehs

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.